1,1-Diethoxycyclohexane
描述
Structure
3D Structure
属性
IUPAC Name |
1,1-diethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUDABUKTZAZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061868 | |
| Record name | Cyclohexane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.921 (20°) | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1670-47-9 | |
| Record name | 1,1-Diethoxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANONE DIETHYL KETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84QSY8U161 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,1-Diethoxycyclohexane chemical properties and structure
An In-depth Technical Guide to 1,1-Diethoxycyclohexane: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the compound's physicochemical properties, structural information, synthesis methods, and chemical reactivity. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed experimental methodologies and safety information are also included.
Chemical Structure and Identification
This compound, also known as cyclohexanone (B45756) diethyl ketal, is an organic compound classified as a diethyl acetal (B89532) of cyclohexanone.[1] Its structure features a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom.[1]
Key Identifiers:
-
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N[1]
-
Synonyms: Cyclohexanone diethyl ketal, Cyclohexanone diethyl acetal, Cyclohexane, 1,1-diethoxy-[2]
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow, clear liquid.[1][2] It possesses a fruity, liquor, rum, tobacco, and woody aroma.[2]
| Property | Value | Reference(s) |
| Molecular Weight | 172.26 g/mol | [1][2][3] |
| Density | 0.908 - 0.921 g/mL at 20-25°C | [2][4][5] |
| Boiling Point | 76-78 °C at 20 mmHg | [3][4][5] |
| Flash Point | 140 °F (60 °C) | [4][5] |
| Refractive Index | 1.432 - 1.442 at 20°C | [2][3] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695) | [1][2] |
| Vapor Pressure | 0.341 mmHg at 25°C | [4][5] |
| XLogP3-AA | 2.4 | [1][2] |
Chemical Reactivity and Stability
The chemical behavior of this compound is characteristic of ethers and acetals.[1]
-
Thermal Elimination: In the gas phase, it can undergo thermal elimination reactions to yield 1-ethoxycyclohexene (B74910) and ethanol.[1][5]
-
Hydrolysis: Under acidic conditions, it can be hydrolyzed to regenerate cyclohexanone and ethanol. This reversibility is key to its use as a protecting group.[1]
-
Protecting Group: The acetal functional group serves as a protecting group for the carbonyl group of cyclohexanone. This allows for chemical modifications at other sites of a molecule under neutral or basic conditions, with the carbonyl group being restored later through acid-catalyzed hydrolysis.[1]
Caption: Synthesis of this compound from cyclohexanone and ethanol.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of cyclohexanone with ethanol.[1][6]
Materials:
-
Cyclohexanone
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (or another acid catalyst)[6][7]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (e.g., 0.1 mol).[6]
-
Add a three-fold molar excess of anhydrous ethanol.[6]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol%).[6]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is collected in the Dean-Stark trap.[6]
-
Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like TLC or GC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[6]
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), water, and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Purification: Filter off the drying agent and remove the excess ethanol and any extraction solvent using a rotary evaporator.[6]
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]
Caption: General experimental workflow for the synthesis and purification.
Safety and Handling
Hazard Identification:
-
GHS Classification: H412: Harmful to aquatic life with long-lasting effects.[2][8]
-
The substance is reported as not meeting GHS hazard criteria in a significant number of notifications.[2]
-
May be irritating to the eyes, respiratory system, and skin.[4]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[8]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]
References
- 1. Buy this compound | 1670-47-9 [smolecule.com]
- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. Cyclohexane,1,1-diethoxy- | CAS#:1670-47-9 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 1,1-Diethoxycyclohexane
This technical guide provides comprehensive information on 1,1-Diethoxycyclohexane, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, key applications, and safety data.
Chemical Identity and Nomenclature
This compound is an organic compound classified as a diethyl acetal (B89532) of cyclohexanone (B45756).[1] It is also commonly known by its synonyms, cyclohexanone diethyl acetal or cyclohexanone diethyl ketal.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 1670-47-9[1][2][3][4] |
| Molecular Formula | C10H20O2[1][2][3] |
| Molecular Weight | 172.26 g/mol [1][2][3] |
| InChI Key | MWUDABUKTZAZCX-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CCOC1(CCCCC1)OCC[1][2][3] |
| European Community (EC) Number | 216-798-0[2][3] |
| UNII | 84QSY8U161[1][3] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity, woody, and rum-like aroma.[1][2] It is practically insoluble in water but soluble in organic solvents like ethanol (B145695).[1][2]
| Property | Value | Reference |
| Appearance | Colourless to pale yellow clear liquid | [1][2] |
| Density | 0.908 - 0.921 g/mL at 20-25°C | [1][4] |
| Boiling Point | 76-78 °C at 20 mmHg | [4][5][6] |
| Flash Point | 60.2 °C (140 °F) | [3][4] |
| Refractive Index | n20/D 1.4360 | [3][4][5] |
| Vapor Pressure | 0.341 mmHg at 25°C | [3][4] |
| LogP | 2.71980 | [3] |
| Solubility | Insoluble in water; Soluble in ethanol | [1][2] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the acid-catalyzed reaction of cyclohexanone with ethanol or a trialkyl orthoformate, such as triethyl orthoformate.[1][7][8]
Experimental Protocol: Synthesis from Cyclohexanone and Triethyl Orthoformate
This protocol is based on a documented synthesis procedure.[7]
Materials:
-
Cyclohexanone (4.45 g, 45.2 mmol)
-
Triethyl orthoformate (7.05 g, 47.5 mmol)
-
p-Toluenesulfonic acid monohydrate (0.04 g, catalyst)
-
Ethanol (4.15 g, 90 mmol)
-
Ethyl acetate (B1210297) (95 ml)
-
D-isoascorbic acid (4.0 g, 22.7 mmol)
-
Aluminum oxide (2 g)
-
Celite®
Procedure:
-
Combine cyclohexanone, triethyl orthoformate, p-toluenesulfonic acid, and ethanol in a 200-ml three-neck flask containing 95 ml of ethyl acetate.
-
Heat the mixture to 100°C.
-
After the formation of this compound, add D-isoascorbic acid to the flask.
-
Reflux the heterogeneous mixture for 5 hours until a clear solution is formed.
-
Add aluminum oxide and stir the resulting suspension for an additional hour at room temperature.
-
Filter the suspension over Celite®, and wash the filter cake three times with ethyl acetate.
-
Concentrate the filtrate by evaporation at 35°C under reduced pressure (30 mbars) to yield the product.
A reported yield for a similar synthesis involving cyclohexanone and ethanol is approximately 59%.[1]
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound serves as a crucial intermediate and building block in organic synthesis, which is fundamental to drug development.
-
Protecting Group: The diethyl acetal group is a common protecting group for the carbonyl functionality of ketones and aldehydes.[1] This allows for selective chemical modifications at other sites of a complex molecule, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The acetal can be readily removed (deprotected) under acidic conditions to restore the carbonyl group.[1]
-
Precursor to Cyclohexanone: Through acid-catalyzed hydrolysis, this compound can be converted back to cyclohexanone.[1] Cyclohexanone is a versatile precursor in the synthesis of numerous pharmaceuticals.[1]
-
Solvent Applications: Due to its relative inertness towards many functional groups and its low boiling point, it can be used as a solvent for specific extraction and recrystallization processes in a laboratory setting.[1]
-
Flavoring Agent: It is also recognized for its use as a flavoring agent in the food industry.[2][9]
Diagrams and Workflows
Diagram 1: Synthesis of this compound
This diagram illustrates the acid-catalyzed reaction between cyclohexanone and ethanol to form the diethyl acetal.
Caption: Synthesis of this compound from cyclohexanone.
Diagram 2: Role as a Protecting Group
This workflow demonstrates the utility of this compound in a multi-step synthesis, specifically its function as a protecting group for a carbonyl.
Caption: Workflow of carbonyl protection using acetal formation.
Safety and Handling
This compound is considered irritating to the eyes, respiratory system, and skin.[4] According to the Globally Harmonized System (GHS), it is also classified as harmful to aquatic life with long-lasting effects.[1][2]
Handling Precautions:
-
Handle in a well-ventilated area.[9]
-
Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9]
-
Avoid contact with skin and eyes.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[4]
-
In case of skin contact: Remove contaminated clothing and rinse skin with water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
References
- 1. Buy this compound | 1670-47-9 [smolecule.com]
- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound , 98% , 1670-47-9 - CookeChem [cookechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. prepchem.com [prepchem.com]
- 8. Solved Please help me draw this mechanism for 1,1 diethoxy | Chegg.com [chegg.com]
- 9. echemi.com [echemi.com]
Spectroscopic Profile of 1,1-Diethoxycyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1,1-diethoxycyclohexane (CAS No. 1670-47-9). While a definitive, publicly available dataset of its NMR, IR, and MS spectra is not readily accessible, this document outlines the anticipated spectral features based on the compound's structure and general principles of spectroscopic analysis for cyclic acetals. Detailed experimental protocols for acquiring this data are also provided, along with visualizations to aid in understanding the molecular structure and potential fragmentation pathways.
Chemical Structure and Properties
This compound is a cyclic ketal with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol .[1][2] It is formed from the reaction of cyclohexanone (B45756) with ethanol (B145695) in the presence of an acid catalyst. The structure features a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom.
Physical Properties:
-
Appearance: Colorless liquid[2]
-
Boiling Point: 76-78 °C at 20 mmHg[1]
-
Density: Approximately 0.918 g/mL[1]
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of similar compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~1.4 - 1.7 | Multiplet | 10H | Cyclohexane ring protons |
| ~1.1 - 1.2 | Triplet | 6H | -O-CH₂-CH₃ |
Note: The chemical shifts are estimates. The actual spectrum may show more complex splitting patterns for the cyclohexane protons.
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~95 - 105 | C (OCH₂CH₃)₂ |
| ~55 - 65 | -O -CH₂-CH₃ |
| ~30 - 40 | Cyclohexane C2/C6 |
| ~25 - 30 | Cyclohexane C4 |
| ~20 - 25 | Cyclohexane C3/C5 |
| ~15 - 20 | -O-CH₂-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Strong | C-H (alkane) stretching |
| 1150 - 1050 | Strong | C-O (acetal) stretching |
| 1470 - 1440 | Medium | C-H bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 127 | [M - OCH₂CH₃]⁺ |
| 99 | [M - OCH₂CH₃ - C₂H₄]⁺ |
| 73 | [CH(OCH₂CH₃)]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for a volatile liquid like this compound.
-
Ionization: Use Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. Other peaks will represent the masses of the fragment ions.
Visualizations
The following diagrams illustrate the structure and a plausible fragmentation pathway for this compound.
Caption: Molecular structure of this compound.
Caption: A simplified fragmentation pathway for this compound in mass spectrometry.
References
An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxycyclohexane
This guide provides a comprehensive overview of the key physical properties of 1,1-Diethoxycyclohexane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and an understanding of the methodologies for its determination.
Core Physical Properties
This compound (CAS No. 1670-47-9) is a colorless to pale yellow liquid with a chemical formula of C₁₀H₂₀O₂.[1][2] It is classified as a diethyl acetal (B89532) of cyclohexanone (B45756) and is practically insoluble in water.[1][2]
Quantitative Data Summary
The physical properties of this compound have been determined through various experimental measurements. The following table summarizes the reported values for its boiling point and density.
| Physical Property | Value | Conditions |
| Boiling Point | 76-78 °C | at 20 mmHg[3][4][5][6] |
| 206.4 °C | at 760 mmHg[7] | |
| Density | 0.908 g/mL | at 25 °C[3][5][6] |
| 0.91 g/cm³ | Not specified[7] | |
| 0.911-0.921 | at 20 °C[1][2] | |
| 0.918 g/mL | Not specified[4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] Common methods for its determination include distillation, the Thiele tube method, and the micro-reflux method.
1. Simple Distillation Method
This method is suitable for determining the boiling point of a pure liquid when a sufficient volume is available.[9]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a boil.
-
As the vapor condenses and collects in the receiving flask, the temperature is monitored.
-
The constant temperature at which the liquid distills is recorded as the boiling point.[9]
-
2. Thiele Tube Method
This micro-method is advantageous when only a small amount of the sample is available.[10]
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.
-
The Thiele tube is gently heated.[10]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10][11]
-
Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[10][11]
-
Determination of Density
Density is the mass of a substance per unit volume.[12] For a liquid, it is typically determined by measuring the mass of a known volume.
1. Mass and Volume Measurement
This is a straightforward and common method for determining the density of a liquid.[13]
-
Apparatus: A graduated cylinder or a pycnometer (for higher accuracy), and an electronic balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[13]
-
A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[13]
-
The combined mass of the graduated cylinder and the liquid is measured.[13]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is calculated using the formula: Density = Mass / Volume.[14] To ensure accuracy, the measurements should be repeated and the average value taken.[13][14]
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. Buy this compound | 1670-47-9 [smolecule.com]
- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexane,1,1-diethoxy- | CAS#:1670-47-9 | Chemsrc [chemsrc.com]
- 6. This compound , 98% , 1670-47-9 - CookeChem [cookechem.com]
- 7. lookchem.com [lookchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
The Solubility Profile of 1,1-Diethoxycyclohexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of 1,1-diethoxycyclohexane in various organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document provides a qualitative solubility profile based on established chemical principles, alongside detailed experimental protocols to enable researchers to determine precise solubility data.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule's structure, featuring a nonpolar cyclohexane (B81311) ring and two polar ethoxy groups, results in a predominantly nonpolar character with some capacity for polar interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.27 g/mol | [2] |
| Density | 0.91 g/cm³ | [1] |
| Boiling Point | 206.4 °C at 760 mmHg | [1] |
| Flash Point | 60.2 °C | [1] |
| LogP | 2.71980 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Qualitative Solubility Profile
The principle of "like dissolves like" is the primary basis for predicting the solubility of this compound. Its significant nonpolar character, owing to the cyclohexane and ethyl groups, suggests good solubility in nonpolar solvents. The presence of two ether oxygen atoms, which can act as hydrogen bond acceptors, allows for some degree of interaction with more polar solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The nonpolar alkyl structure of this compound is very similar to these solvents, leading to strong van der Waals forces and favorable mixing. |
| Aromatic | Toluene, Benzene, Xylene | Miscible | The nonpolar nature of both the solute and the aromatic solvents facilitates dissolution through dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As an acetal, this compound shares the ether functional group with these solvents, indicating similar polarity and intermolecular interactions. |
| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with mixed polarity like this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The moderate polarity of ketones is compatible with the polar ether linkages in this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Miscible | Similar to ketones, the moderate polarity of esters allows for favorable interactions with the solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar and capable of hydrogen bonding, the nonpolar portion of this compound may limit complete miscibility. It is known to be soluble in ethanol.[2][3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents is likely not fully compatible with the largely nonpolar character of this compound. |
| Water | Practically Insoluble | The large nonpolar hydrocarbon structure of this compound predominates, leading to very poor solubility in the highly polar, hydrogen-bonding environment of water.[2][3] |
Experimental Protocol for Solubility Determination
The following is a general method for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent using the isothermal shake-flask method followed by gas chromatography (GC) analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Internal standard (a non-reactive compound with a distinct GC retention time)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Detailed Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the chosen solvent of a known high concentration.
-
Prepare a stock solution of the internal standard in the same solvent.
-
From these stock solutions, prepare a series of calibration standards with varying known concentrations of this compound, each containing a constant concentration of the internal standard.
-
-
GC Method Development:
-
Develop a GC method that provides good separation and resolution of the solvent, internal standard, and this compound peaks.
-
Inject the calibration standards into the GC and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Sample Preparation and Equilibration:
-
In a series of sealed vials, add an excess amount of this compound to a precisely known volume or mass of the solvent. The presence of an undissolved phase of this compound is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved this compound to settle.
-
Carefully withdraw an aliquot from the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to prevent any undissolved droplets from being collected.
-
Accurately dilute the aliquot with the solvent containing the internal standard to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC and record the chromatogram.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the experimental temperature.
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Conclusion
References
An In-depth Technical Guide to the Acid-Catalyzed Formation of 1,1-Diethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 1,1-diethoxycyclohexane, an acetal (B89532) derived from cyclohexanone (B45756) and ethanol (B145695). This reaction is a fundamental transformation in organic synthesis, primarily utilized for the protection of the carbonyl group. This document details the reaction mechanism, presents relevant quantitative data, outlines a detailed experimental protocol, and provides visual diagrams of the core processes.
Introduction
This compound, also known as cyclohexanone diethyl acetal, is an organic compound with the chemical formula C₁₀H₂₀O₂.[1] It is classified as a diethyl acetal of cyclohexanone.[1] The formation of acetals from ketones or aldehydes is a reversible reaction with alcohols, typically requiring an acid catalyst.[2] This reaction is a cornerstone of organic synthesis, mainly used to protect the carbonyl group from nucleophiles or basic conditions.[2][3] The acetal group is stable under neutral or basic conditions but can be easily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[3]
Reaction Mechanism
The acid-catalyzed formation of this compound from cyclohexanone and ethanol is a multi-step process involving nucleophilic addition to the carbonyl group.[4][5][6] The mechanism proceeds through a hemiacetal intermediate.[2][7][8] The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4][7]
-
First Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[2][7]
-
Deprotonation: A base, such as another ethanol molecule, removes a proton from the resulting oxonium ion to form a neutral hemiacetal intermediate.[2]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][7][8]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxonium ion.[7][8]
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.[2][7]
-
Final Deprotonation: A base removes the final proton to yield the stable this compound and regenerate the acid catalyst.[2][7]
Because all steps in acetal formation are reversible, the reaction's equilibrium can be shifted.[7][8] To favor the formation of the acetal, water is typically removed from the reaction mixture as it forms.[2][8]
Quantitative Data
The synthesis of this compound can be achieved with moderate to high efficiency. The following tables summarize key quantitative data for the product and a typical reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][9][10] |
| Molecular Weight | 172.26 g/mol | [1][11] |
| Appearance | Colorless to pale yellow clear liquid | [1][11] |
| Density | 0.911-0.921 g/cm³ (at 20°C) | [1][11] |
| Refractive Index | 1.432-1.442 | [11] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][11] |
| CAS Number | 1670-47-9 | [1] |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value / Condition | Notes |
| Reactants | Cyclohexanone, Ethanol | Ethanol is typically used in excess.[2] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl | Catalytic amounts are sufficient.[2][7][12] |
| Solvent | Ethanol (reactant), Toluene (B28343) | Toluene can be used for azeotropic removal of water.[13] |
| Temperature | Reflux | Heating drives the reaction and aids in water removal.[3][13] |
| Reaction Time | 1-2 hours (GC monitored) | Varies based on scale and efficiency of water removal.[13] |
| Reported Yield | ~59% | Yield can be optimized by efficient water removal.[1] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.[3][13][14]
Materials:
-
Cyclohexanone (e.g., 0.1 mol, 9.81 g)
-
Anhydrous Ethanol (e.g., 0.3 mol, 13.82 g, 17.5 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (1-2 mol%, 0.19-0.38 g)
-
Toluene (optional, for azeotropic distillation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add cyclohexanone, a three-fold molar excess of anhydrous ethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.[3] If using toluene for azeotropic distillation, it can be added at this stage.[13]
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The ethanol-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the ethanol returns to the flask.[3][13]
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.[3][13] Alternatively, analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used.[3]
-
Work-up:
-
Drying and Solvent Removal:
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Conclusion
The acid-catalyzed formation of this compound is a robust and well-understood reaction that serves as an excellent example of carbonyl protection chemistry. By understanding the underlying mechanism, researchers can effectively control the reaction conditions to achieve high yields. The use of techniques to remove water is critical for driving the equilibrium towards the acetal product. The detailed protocol provided herein offers a reliable method for the synthesis and purification of this valuable chemical intermediate for various applications in research and industry.
References
- 1. Buy this compound | 1670-47-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 5. homework.study.com [homework.study.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 9. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 10. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Genesis of a Ketal: A Technical Guide to the Discovery and Synthesis of Cyclohexanone Diethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) diethyl ketal, a valuable solvent and synthetic intermediate, represents a classic example of carbonyl protection chemistry. While a singular "discovery" of this compound is not prominently documented, its synthesis is a direct application of the well-established principles of acetal (B89532) and ketal formation, a cornerstone of organic chemistry. This guide provides an in-depth look at the synthesis of cyclohexanone diethyl ketal, including a detailed experimental protocol, quantitative data, and a visualization of the reaction pathway.
Introduction: The Concept of Carbonyl Protection
In multi-step organic synthesis, the reactivity of a carbonyl group can be both a blessing and a curse. To prevent unwanted side reactions, a "protecting group" is often employed to temporarily mask the carbonyl's reactivity. The formation of ketals from ketones and alcohols is a fundamental and widely used protection strategy. Cyclohexanone diethyl ketal is the product of protecting the carbonyl group of cyclohexanone with ethanol (B145695). This transformation is reversible, allowing for the deprotection of the ketal back to the ketone under specific conditions.
The First Synthesis: A Principle-Based Approach
The first synthesis of cyclohexanone diethyl ketal is not attributed to a single, groundbreaking discovery but rather evolved from the foundational work on acetal and ketal formation by chemists in the late 19th and early 20th centuries. The general principle involves the acid-catalyzed reaction of a ketone with two equivalents of an alcohol.[1][2]
The reaction proceeds in two main stages: the initial formation of a hemiacetal, followed by the conversion of the hemiacetal to the ketal with the elimination of water.[1][2] This acid-catalyzed process increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol.
Reaction Mechanism and Pathway
The synthesis of cyclohexanone diethyl ketal from cyclohexanone and ethanol is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds through a hemiacetal intermediate.
Caption: Reaction pathway for the acid-catalyzed synthesis of cyclohexanone diethyl ketal.
Experimental Protocol: A Representative Synthesis
Materials:
-
Cyclohexanone
-
Triethyl orthoformate
-
Ethanol
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate (B1210297)
-
Aluminum oxide
-
Celite®
Equipment:
-
200-mL three-neck flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a 200-mL three-neck flask, add cyclohexanone (4.45 g, 45.2 mmol), triethyl orthoformate (7.05 g, 47.5 mmol), ethanol (4.15 g, 90 mmol), p-toluenesulfonic acid monohydrate (0.04 g), and ethyl acetate (95 ml).[3]
-
Heat the heterogeneous mixture to 100°C and reflux for 5 hours, at which point a clear solution should form.[3]
-
Cool the reaction mixture to room temperature and add aluminum oxide (2 g).
-
Stir the suspension for an additional hour at room temperature.
-
Filter the mixture through Celite®, washing the filter cake three times with ethyl acetate.
-
Concentrate the filtrate by rotary evaporation at 35°C and 30 mbar.
-
Precipitate the product by adding 20 ml of hexane to the resulting viscous pulp.
-
Filter the solid product and dry to obtain cyclohexanone diethyl ketal. A yield of approximately 59% can be expected.[4]
Caption: A generalized workflow for the synthesis of cyclohexanone diethyl ketal.
Quantitative Data
The following table summarizes key quantitative data for cyclohexanone diethyl ketal.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [5] |
| Molecular Weight | 172.26 g/mol | [5] |
| Boiling Point | 76-78 °C at 20 mmHg | [5] |
| Density | 0.908 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4360 | [5] |
| Typical Yield | ~59% | [4] |
Applications in Research and Development
Cyclohexanone diethyl ketal serves as a versatile compound in various scientific and industrial applications:
-
Protecting Group: Its primary role in organic synthesis is to protect the cyclohexanone carbonyl from reacting with nucleophiles or under reducing conditions.
-
Solvent: Due to its stability and ether-like properties, it can be used as a solvent in certain reactions.[4]
-
Intermediate: It serves as a precursor for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[4]
Conclusion
The synthesis of cyclohexanone diethyl ketal is a testament to the enduring utility of fundamental organic reactions. While its "discovery" was more of an application of existing principles than a singular event, its importance as a synthetic tool is undeniable. The straightforward, acid-catalyzed reaction of cyclohexanone and ethanol provides a reliable method for its preparation, enabling its use in a wide array of chemical research and development endeavors. The detailed protocol and data presented in this guide offer a comprehensive resource for scientists and professionals working in the field of organic synthesis.
References
Navigating the Thermal Degradation of 1,1-Diethoxycyclohexane: A Predictive Technical Guide
Disclaimer: This technical guide is a predictive analysis of the thermal decomposition of 1,1-diethoxycyclohexane. Due to a lack of specific experimental data in the current scientific literature for this compound, this document leverages established principles of organic chemistry and data from analogous structures, such as cyclohexane (B81311) and other cyclic acetals, to forecast its behavior under thermal stress. The proposed decomposition pathways, products, and quantitative data should be considered theoretical and await experimental validation.
Introduction
This compound is a cyclic ketal used in various chemical applications, including as a protecting group in organic synthesis and as a fragrance ingredient. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in formulations. This guide provides a comprehensive, albeit predictive, overview of the thermal decomposition of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Predicted Thermal Stability
Based on the thermal behavior of similar cyclic ketals and acetals, this compound is expected to be relatively stable at moderate temperatures. Significant decomposition is predicted to begin at temperatures exceeding 350-400°C in an inert atmosphere. The decomposition profile is likely to be complex, involving multiple competing reaction pathways.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the C-O bonds of the ketal functional group and the opening of the cyclohexane ring.
Pathway A: Ketal Decomposition
This pathway involves the initial cleavage of the carbon-oxygen bonds of the ketal. This can occur through a concerted mechanism or a stepwise radical mechanism. A plausible concerted pathway is a retro-ene type reaction, leading to the formation of 1-ethoxycyclohexene (B74910) and ethanol.
Pathway B: Cyclohexane Ring Opening
At higher temperatures, the cyclohexane ring is expected to undergo homolytic C-C bond fission. This would generate a diradical intermediate, which can then undergo a cascade of subsequent reactions, including isomerization and fragmentation into smaller, volatile molecules. This behavior is analogous to the well-studied pyrolysis of cyclohexane.
The following diagram illustrates the predicted primary decomposition pathways.
Caption: Predicted primary thermal decomposition pathways for this compound.
Predicted Decomposition Products
The thermal decomposition of this compound is expected to yield a mixture of products. The relative abundance of these products will be highly dependent on the specific pyrolysis conditions, such as temperature, pressure, and residence time. The table below summarizes the predicted primary and secondary decomposition products.
| Predicted Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Likely Pathway |
| 1-Ethoxycyclohexene | C₈H₁₄O | 126.20 | ~155-157 | A |
| Ethanol | C₂H₆O | 46.07 | 78.37 | A |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | A (Secondary) |
| Ethylene | C₂H₄ | 28.05 | -103.7 | B |
| Propene | C₃H₆ | 42.08 | -47.6 | B |
| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | B |
| Other small alkenes and alkanes | - | - | - | B |
Note: This table contains predicted data based on chemical principles and analogies to related compounds.
Proposed Experimental Protocol for Analysis
To experimentally validate the predicted thermal decomposition products and pathways, a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis is recommended. This technique is well-suited for identifying the thermal degradation products of non-volatile organic compounds.
Instrumentation
-
Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 300-900°C).
-
Gas Chromatograph (GC): Equipped with a suitable capillary column for the separation of volatile and semi-volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the identification of the separated components.
Experimental Procedure
-
Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to the desired decomposition temperature. A series of experiments at different temperatures (e.g., in 100°C increments from 400°C to 800°C) should be performed to observe the temperature-dependent product distribution. The pyrolysis is carried out in an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port and onto the analytical column. A temperature program for the GC oven is used to separate the individual components of the pyrolysate.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The resulting mass spectra are recorded and compared with spectral libraries (e.g., NIST) for compound identification.
-
Data Analysis: The relative peak areas in the chromatogram can be used to estimate the relative abundance of the different decomposition products at each pyrolysis temperature.
The following diagram outlines the proposed experimental workflow.
Caption: Proposed Py-GC-MS experimental workflow for this compound.
Conclusion
While specific experimental data on the thermal decomposition of this compound is not currently available, this guide provides a scientifically grounded prediction of its behavior at elevated temperatures. The proposed decomposition pathways, involving both ketal cleavage and cyclohexane ring opening, offer a framework for understanding its potential degradation products. The outlined Py-GC-MS experimental protocol provides a clear methodology for the future experimental validation of these predictions. For professionals working with this compound, it is recommended to conduct appropriate thermal analysis to confirm its stability under their specific process conditions.
An In-Depth Technical Guide to the Chemical Stability and Storage of 1,1-Diethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1,1-Diethoxycyclohexane (CAS No. 1670-47-9). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle in the laboratory and during product development.
Chemical Properties and Structure
This compound, also known as cyclohexanone (B45756) diethyl acetal (B89532), is a colorless liquid with the chemical formula C₁₀H₂₀O₂.[1] It is characterized by a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom. This acetal structure dictates its reactivity and stability profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild | [1] |
| Boiling Point | 76-78 °C at 20 mmHg | [3] |
| Density | 0.908 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4360 | [3] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695) | [2] |
Chemical Stability
The primary factor governing the stability of this compound is its susceptibility to hydrolysis under acidic conditions. Like other acetals, it is relatively stable in neutral to basic environments.[4][5]
Hydrolytic Stability
Under acidic conditions, this compound undergoes hydrolysis to yield cyclohexanone and ethanol.[1][4] This reaction is reversible, but in the presence of excess water, the equilibrium shifts towards the formation of the ketone and alcohol. The rate of this hydrolysis is highly dependent on the pH of the solution, with stability decreasing significantly as the pH drops.[5]
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Thermal Stability
This compound can undergo thermal elimination reactions in the gas phase, which may produce byproducts such as ethanol and ethylene.[1] While specific studies on the thermal decomposition kinetics of this compound were not found, research on the structurally similar 1,1-di(tert-butylperoxy)cyclohexane indicates that thermal instability can lead to decomposition, a process that can be studied using techniques like differential scanning calorimetry (DSC).[6]
Oxidative and Photochemical Stability
Information regarding the specific oxidative and photochemical stability of this compound is limited. However, ethers and acetals are generally considered to be relatively stable functional groups.[7]
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the purity and stability of this compound.
Storage Conditions
Based on safety data sheets and supplier recommendations, the following storage conditions are advised:
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Reference |
| Temperature | 2-8°C (Refrigerated) | [3][7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) is good practice to minimize potential oxidation and moisture contact. | General good practice |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [7] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [7] |
Handling Precautions
When handling this compound, the following precautions should be taken:
-
Ventilation: Handle in a well-ventilated place.[8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[7][8]
-
Ignition Sources: Keep away from sources of ignition as it is a combustible liquid. Use non-sparking tools.[8]
-
Contact: Avoid contact with skin and eyes.[8]
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not widely published, the following experimental protocols, adapted from general methods for acetal stability, can be employed.
Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis
This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., pH 4, 5, 6)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or GC-MS
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable solvent if necessary.
-
In the thermostatted reaction vessel, add a known volume of the buffer solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 37°C, 50°C).
-
-
Reaction Initiation:
-
Initiate the reaction by adding a known amount of the this compound stock solution to the buffer with vigorous stirring.
-
Start a timer immediately.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a vial containing a known amount of internal standard and an excess of quenching solution (e.g., saturated NaHCO₃).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-FID or GC-MS to determine the concentration of remaining this compound and the formation of cyclohexanone.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.
-
Diagram 2: Experimental Workflow for Hydrolysis Kinetics Study
Caption: Workflow for determining the hydrolysis kinetics of this compound.
Analytical Methods for Purity and Degradation Monitoring
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the purity of this compound and quantifying its degradation products.
Table 3: Exemplary GC-MS Conditions for this compound Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injection Volume | 1 µL (split mode) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-350 amu |
Note: These are starting conditions and may require optimization.
Synthesis and Potential Impurities
This compound is typically synthesized via the acid-catalyzed reaction of cyclohexanone with ethanol.[1] Potential impurities arising from the synthesis or degradation include residual starting materials (cyclohexanone, ethanol), the hemiacetal intermediate, and byproducts of side reactions.
Diagram 3: Synthesis of this compound
Caption: Synthesis of this compound from cyclohexanone and ethanol.
Conclusion
The chemical stability of this compound is primarily dictated by its susceptibility to acid-catalyzed hydrolysis. To ensure its integrity, it should be stored under refrigerated, dry, and inert conditions, away from acids and strong oxidizing agents. The provided experimental frameworks can be adapted to perform in-house stability studies to establish appropriate re-test dates and to monitor the purity of the compound in various formulations and experimental setups. For critical applications, it is recommended to verify the purity of this compound periodically using appropriate analytical techniques such as GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1,1-Diethoxycyclohexane as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the strategic protection and deprotection of functional groups is paramount. The carbonyl group of a ketone, being susceptible to nucleophilic attack, often requires temporary masking to allow for selective transformations elsewhere in the molecule. 1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl ketal, serves as a valuable reagent for this purpose, offering a stable diethyl ketal protecting group for ketones.
This document provides detailed application notes and protocols for the use of this compound as a protecting group for ketones. It covers the principles of transketalization, experimental procedures for protection and deprotection, and the underlying reaction mechanisms.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value |
| CAS Number | 1670-47-9 |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 76-78 °C at 20 mmHg[1] |
| Density | 0.918 g/mL[1] |
| Refractive Index | 1.4360[1] |
Principle of Protection: Transketalization
This compound protects ketones through a process called transketalization. This is an equilibrium reaction where the diethyl ketal of cyclohexanone is transferred to another ketone in the presence of an acid catalyst. The reaction is driven to completion by removing the by-product, cyclohexanone, which is typically more volatile than the starting ketone.
Experimental Protocols
Protocol 1: Protection of a Ketone via Transketalization
This protocol describes a general procedure for the protection of a ketone using this compound.
Materials:
-
Ketone substrate
-
This compound (1.5 - 2.0 equivalents)
-
Anhydrous p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01-0.05 eq.)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Anhydrous sodium bicarbonate or triethylamine (B128534)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the ketone substrate and anhydrous toluene.
-
Add this compound to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the removal of the toluene-cyclohexanone azeotrope in the Dean-Stark trap. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically when the starting material is no longer observed by TLC/GC), cool the mixture to room temperature.
-
Quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Quantitative Data for Ketone Protection
Protocol 2: Deprotection of Diethyl Ketals
This protocol outlines a general procedure for the acidic hydrolysis of the diethyl ketal to regenerate the ketone.
Materials:
-
Ketal-protected substrate
-
Acetone (B3395972)/Water or THF/Water mixture (e.g., 4:1 v/v)
-
Acid catalyst (e.g., dilute HCl, acetic acid, or pyridinium (B92312) p-toluenesulfonate (PPTS))
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the ketal-protected substrate in a mixture of acetone and water (or THF and water).
-
Add a catalytic amount of the chosen acid catalyst.
-
Stir the mixture at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or GC.
-
Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected ketone.
-
If necessary, purify the product by column chromatography or recrystallization.
Deprotection Conditions and Yields
A variety of reagents can be employed for the deprotection of ketals, with the choice depending on the sensitivity of other functional groups in the molecule.
| Reagent | Conditions | Typical Yields | Notes |
| Dilute HCl / H₂O | Acetone or THF, room temp. | Generally high | Standard and cost-effective method. |
| Acetic Acid / H₂O | THF, room temp. to 50°C | Good to high | Milder than strong mineral acids. |
| PPTS | Acetone/H₂O, room temp. to 50°C | Good to high | Mild catalyst, suitable for acid-sensitive substrates. |
| Iodine | Acetone, room temp. | High | Neutral conditions, fast reaction times.[3] |
| Er(OTf)₃ | Wet nitromethane, room temp. | High | Gentle Lewis acid catalyst.[4] |
Note: Yields are general and will vary depending on the specific substrate and reaction conditions.
Reaction Mechanisms and Workflows
Ketal Protection Mechanism
The acid-catalyzed protection of a ketone with this compound proceeds via a transketalization mechanism.
Caption: Acid-catalyzed transketalization for ketone protection.
Deprotection Mechanism
The deprotection of the diethyl ketal is the reverse of the protection mechanism, initiated by protonation of one of the ether oxygens.
Caption: Acid-catalyzed hydrolysis for ketone deprotection.
Experimental Workflow
The general workflow for employing this compound as a protecting group in a multi-step synthesis is outlined below.
Caption: General workflow for ketone protection and deprotection.
Applications in Synthesis
While specific examples detailing the use of this compound in complex drug synthesis are not widespread in readily available literature, the principle of using diethyl ketals as protecting groups is a well-established strategy. This approach is particularly useful when a ketone needs to be preserved in the presence of strong nucleophiles or bases, such as Grignard reagents or organolithium compounds, which would otherwise react with the carbonyl group.
Conclusion
This compound is a practical and effective reagent for the protection of ketones as diethyl ketals. The protection is achieved through an acid-catalyzed transketalization, and the robust nature of the resulting ketal allows for a wide range of subsequent chemical transformations. The deprotection is typically straightforward, employing mild acidic conditions to regenerate the ketone. These characteristics make this compound a valuable tool in the synthetic chemist's arsenal (B13267) for the strategic execution of complex molecular syntheses in research and drug development.
References
Application Note: Protocol for the Acid-Catalyzed Protection of Cyclohexanone with Ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the protection of the carbonyl group of cyclohexanone (B45756) as a diethyl ketal using ethanol (B145695) in the presence of an acid catalyst. This procedure is a common strategy in multi-step organic synthesis to prevent the ketone from undergoing undesired reactions under neutral or basic conditions.
Introduction
The protection of carbonyl groups is a crucial step in the synthesis of complex organic molecules, particularly in the field of drug development. The reaction of an aldehyde or ketone with an alcohol under acidic conditions forms an acetal (B89532) or ketal, respectively.[1] In this application note, we detail the formation of cyclohexanone diethyl ketal from cyclohexanone and ethanol. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction using a Dean-Stark apparatus.[2][3]
Reaction Scheme
The acid-catalyzed reaction of cyclohexanone with two equivalents of ethanol proceeds through a hemiacetal intermediate to form cyclohexanone diethyl ketal and water.
Reaction: Cyclohexanone + 2 Ethanol ⇌ Cyclohexanone Diethyl Ketal + Water
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the protection of cyclohexanone with ethanol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1-2 | Toluene (B28343) | 6-8 | Reflux | 75-85 | Adapted from[4] |
| Sulfuric Acid | 2-5 | Benzene | 5-7 | Reflux | ~70 | General Knowledge |
| Amberlyst-15 | 10 (w/w%) | Ethanol | 4-6 | Reflux | ~80 | General Knowledge |
Experimental Protocol
This protocol details a standard procedure for the synthesis of cyclohexanone diethyl ketal using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.
Materials and Equipment
-
Cyclohexanone (1.0 eq)
-
Anhydrous Ethanol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (or Benzene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 0.1 mol, 9.81 g).
-
Add toluene (100 mL) and anhydrous ethanol (0.3 mol, 17.3 mL).
-
Add p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g).
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle.
-
Continuously remove the water that azeotropes with toluene and collects in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected (theoretical amount is 1.8 mL for 0.1 mol of cyclohexanone) or by thin-layer chromatography (TLC). The reaction is typically complete in 6-8 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Purification:
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure cyclohexanone diethyl ketal. The boiling point of cyclohexanone diethyl ketal is 76-78 °C at 20 mmHg.[5]
-
Characterization of Cyclohexanone Diethyl Ketal
-
Appearance: Colorless liquid.
-
Molecular Formula: C₁₀H₂₀O₂
-
Molecular Weight: 172.26 g/mol
-
Boiling Point: 76-78 °C / 20 mmHg[5]
-
Density: 0.908 g/mL at 25 °C[5]
-
Refractive Index: n20/D 1.4360[5]
-
¹H NMR (CDCl₃): Chemical shifts (in ppm) for the protons of the ethoxy groups and the cyclohexane (B81311) ring.
-
¹³C NMR (CDCl₃): Chemical shifts (in ppm) for the carbons of the ketal, ethoxy groups, and the cyclohexane ring.
-
IR Spectroscopy: Absence of a strong C=O stretching band around 1715 cm⁻¹ (characteristic of cyclohexanone) and the appearance of C-O stretching bands.[6][7][8]
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of cyclohexanone diethyl ketal.
Caption: Mechanism of Ketal Formation.
Experimental Workflow
The following diagram outlines the workflow for the synthesis and purification of cyclohexanone diethyl ketal.
Caption: Synthesis Workflow.
References
- 1. Cyclohexanone synthesis [organic-chemistry.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CYCLOHEXANONE DIETHYL ACETAL | 1670-47-9 [chemicalbook.com]
- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Deprotection of 1,1-Diethoxycyclohexane to Regenerate Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Carbonyl groups, present in aldehydes and ketones, are often protected as acetals due to their stability under neutral or basic conditions, and with various nucleophiles and reducing agents.[1][2][3] 1,1-Diethoxycyclohexane is the diethyl acetal (B89532) of cyclohexanone, effectively masking the ketone's reactivity. The regeneration of the parent carbonyl, a process known as deprotection, is an essential final step. The most common and effective method for acetal cleavage is acid-catalyzed hydrolysis, which restores the cyclohexanone.[4][5][6] This document provides a detailed overview of the deprotection methods, quantitative data on various reaction conditions, and a standard experimental protocol.
Deprotection Methodologies
The cleavage of the acetal C-O bonds in this compound is typically achieved through hydrolysis in the presence of an acid catalyst. The reaction equilibrium is driven towards the carbonyl product by using an excess of water.[4][6] A wide range of acidic catalysts can be employed, from common Brønsted acids to milder Lewis acids, allowing for compatibility with various substrates.
Common Catalytic Systems:
-
Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are widely used in aqueous solutions or wet organic solvents.[4]
-
Lewis Acids: For substrates sensitive to strong protic acids, various Lewis acids offer a milder alternative. Catalysts like Erbium(III) triflate (Er(OTf)₃), Cerium(III) triflate (Ce(OTf)₃), and Zirconium(IV) chloride (ZrCl₄) can efficiently catalyze the deprotection under gentle conditions.[7][8][9]
-
Heterogeneous Catalysts: Solid-supported acids, such as perchloric acid adsorbed on silica (B1680970) gel, provide advantages in terms of simplified workup and catalyst reusability.[7][10]
Quantitative Data: Representative Conditions for Acetal Deprotection
The following table summarizes various catalytic systems and conditions reported for the deprotection of acetals. While not all examples use this compound specifically, they represent effective and general methods applicable to this transformation.
| Catalyst | Substrate Example | Solvent(s) | Temp. (°C) | Time | Yield (%) | Reference |
| HCl (Aqueous) | Cyclohexanone Dimethyl Acetal | Acetone (B3395972)/H₂O | RT | ~1 h | High | [6] |
| p-Toluenesulfonic acid (p-TsOH) | General Aldehyde/Ketone Acetal | Acetone/H₂O | RT | 1 - 5 h | >90 | [4] |
| Er(OTf)₃ (1 mol%) | Benzaldehyde Dimethyl Acetal | CH₃NO₂ (95%) | RT | 15 min | 98 | [7][9] |
| Ce(OTf)₃ (5 mol%) | 4-methoxy-acetophenone DMA | CH₃NO₂ (95%) | RT | 20 min | 99 | [7] |
| NaBArF₄ (1 mol%) | 2-Phenyl-1,3-dioxolane | H₂O | 30 | 5 min | 100 | [7][8][10] |
| Iodine (I₂) (10 mol%) | Benzaldehyde Dimethyl Acetal | Acetone/H₂O (10:1) | RT | 15 min | 95 | [7] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dodecanal Dimethyl Acetal | MeCN/H₂O (9:1) | RT | 1 h | 98 | [11] |
RT = Room Temperature; DMA = Dimethyl Acetal
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a standard procedure for the deprotection of this compound using dilute hydrochloric acid.
4.1 Materials and Reagents
-
This compound
-
Hydrochloric Acid (HCl), 2M solution
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel), appropriate eluent (e.g., 10:1 Hexanes:Ethyl Acetate) and visualization agent (e.g., p-anisaldehyde stain).
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
4.3 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (B95107) (THF) (approx. 0.2-0.5 M concentration).
-
Initiation: To the stirring solution, add 2M aqueous HCl (2.0 - 3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The starting material (acetal) is more nonpolar than the product (ketone). The reaction is complete when the starting material spot is no longer visible. For this substrate, the reaction is typically complete within 1-2 hours.
-
Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with diethyl ether. Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution).
-
Extraction: Shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Stir for 10-15 minutes, then filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclohexanone.
-
Purification: The crude product can be purified by distillation or flash column chromatography on silica gel if necessary. Cyclohexanone is a liquid with a boiling point of 155 °C.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical mechanism for the deprotection reaction.
Caption: Experimental workflow for the deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
References
- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Acetonides [organic-chemistry.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1-Diethoxycyclohexane in Multi-Step Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl ketal, is the diethyl acetal (B89532) of cyclohexanone.[1][2] In the realm of multi-step organic synthesis, its primary and most crucial role is to serve as a protecting group for the carbonyl functionality of cyclohexanone.[1][3] The protection of carbonyl groups is a fundamental strategy when selective reactions are required on other functional groups within a polyfunctional molecule. The acetal group in this compound is stable under neutral and basic conditions, as well as in the presence of many nucleophiles and organometallic reagents, but can be readily removed under acidic conditions to regenerate the parent carbonyl group.[3] This reversible protection makes it an invaluable tool for synthetic chemists.
These application notes provide a comprehensive overview of the synthesis, properties, and application of this compound as a protecting group, complete with detailed experimental protocols and workflow diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1670-47-9 | [2][4] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |
| Molecular Weight | 172.27 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Boiling Point | 76-78 °C at 20 mmHg; 206.4 °C at 760 mmHg | [4][6] |
| Density | 0.918 g/mL | [4] |
| Refractive Index | 1.4360 (at 20 °C) | [4][6] |
| Solubility | Insoluble in water; soluble in alcohols | [2] |
Application in Multi-Step Synthesis: Carbonyl Protection
The core application of this compound chemistry in multi-step synthesis is the protection-deprotection sequence. This strategy allows for chemical transformations on other parts of a molecule that would otherwise be incompatible with a free carbonyl group.
The general workflow involves three key stages:
-
Protection: The carbonyl group of cyclohexanone (or a cyclohexanone derivative) is converted to the diethyl acetal.
-
Selective Reaction: Chemical modifications are performed on other functional groups of the molecule, while the acetal remains intact.
-
Deprotection: The diethyl acetal is hydrolyzed back to the original carbonyl group under mild acidic conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of Cyclohexanone)
This protocol details the acid-catalyzed reaction of cyclohexanone with ethanol and a dehydrating agent to form this compound.[7]
Cyclohexanone + 2 Ethanol ⇌ this compound + H₂O (in the presence of an acid catalyst)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Cyclohexanone | 98.14 | 45.2 | 4.45 g (4.7 mL) |
| Triethyl orthoformate | 148.20 | 47.5 | 7.05 g (7.9 mL) |
| Ethanol (absolute) | 46.07 | 90.0 | 4.15 g (5.3 mL) |
| p-Toluenesulfonic acid (pTSA) | 190.22 | catalytic | 0.04 g |
| Ethyl acetate (B1210297) | 88.11 | - | 95 mL |
-
To a 200 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone, triethyl orthoformate, absolute ethanol, ethyl acetate, and a catalytic amount of p-toluenesulfonic acid monohydrate.[7]
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 1 hour.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[3]
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation (boiling point: 76-78 °C at 20 mmHg).[4]
Protocol 2: Deprotection of this compound (Regeneration of Cyclohexanone)
This protocol outlines the general procedure for the acidic hydrolysis of the diethyl acetal to regenerate the parent carbonyl compound.[3]
| Reagent | Concentration/Form | Purpose |
| This compound | - | Substrate |
| Acetone-water or THF-water | (e.g., 4:1 v/v) | Solvent System |
| Hydrochloric Acid (HCl) or PPTS | Dilute solution | Acid Catalyst |
| Saturated Sodium Bicarbonate | Aqueous solution | Quenching Agent |
| Ethyl Acetate or Diethyl Ether | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Solid | Drying Agent |
-
Dissolve the this compound substrate in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water.[3]
-
Add a catalytic amount of a suitable acid, such as dilute hydrochloric acid or pyridinium (B92312) p-toluenesulfonate (PPTS).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or GC until the starting material is consumed.[3]
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the solvent under reduced pressure to yield the deprotected cyclohexanone, which can be purified further if necessary.
Reaction Mechanism
The formation of this compound from cyclohexanone is an acid-catalyzed process involving the formation of a hemiacetal intermediate.
Conclusion
While this compound has applications in the fragrance industry, its role as a diethyl acetal makes it a model compound for demonstrating the principles of carbonyl protection in multi-step organic synthesis.[3] The protocols and workflows provided here offer a foundational guide for researchers and professionals in organic chemistry and drug development to effectively utilize diethyl acetals as protecting groups, thereby enabling more complex and selective synthetic transformations.
References
- 1. Buy this compound | 1670-47-9 [smolecule.com]
- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 6. lookchem.com [lookchem.com]
- 7. prepchem.com [prepchem.com]
Application of 1,1-Diethoxycyclohexane in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl acetal (B89532), is a versatile cyclic ketal that serves as a valuable intermediate and protecting group in organic synthesis. Its primary function in the pharmaceutical industry is to mask the reactivity of the carbonyl group in cyclohexanone, allowing for selective modifications at other positions of the molecule. Following the desired transformations, the acetal can be readily hydrolyzed under acidic conditions to regenerate the ketone. This application note details the role of this compound in the synthesis of pharmaceutical intermediates, with a focus on its use as a protected form of cyclohexanone. While direct incorporation into final drug structures is uncommon, its role in enabling complex synthetic routes is critical.
Core Applications in Pharmaceutical Synthesis
The principal application of this compound in pharmaceutical synthesis revolves around its function as a protecting group for the cyclohexanone carbonyl. This strategy is essential when performing reactions that would otherwise be incompatible with a free ketone, such as Grignard reactions, reductions of other functional groups, or reactions under strongly basic conditions.
A key synthetic transformation enabled by this compound is the generation of specific enol ethers. For instance, treatment of this compound with a mild acid catalyst can lead to the formation of 1-ethoxycyclohexene (B74910).[1] This enol ether is a valuable nucleophile in various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).
While a direct, documented synthesis of a major commercial drug commencing with this compound is not prevalent in publicly available literature, its application can be illustrated through the synthesis of key intermediates for dissociative anesthetics of the arylcyclohexylamine class, such as phencyclidine (PCP) and its analogs, eticyclidine (B1671695) and rolicyclidine.[2][3][4] The synthesis of these compounds typically involves the reaction of a cyclohexanone derivative with an organometallic reagent. Protecting the cyclohexanone as a diethyl acetal could offer an alternative route with potential advantages in specific synthetic contexts, such as improved solubility or modified reactivity.
Representative Synthetic Protocol: Synthesis of a Phenylcyclohexene Intermediate
This protocol describes a representative synthesis of a 1-phenylcyclohexene intermediate, a potential precursor for various arylcyclohexylamine-based pharmaceuticals. This pathway illustrates the utility of this compound as a stable precursor that can be converted to a reactive enol ether for subsequent elaboration.
Step 1: Synthesis of 1-Ethoxycyclohexene from this compound
This compound can be converted to 1-ethoxycyclohexene through controlled elimination of ethanol (B145695), typically catalyzed by a mild acid.
Experimental Protocol:
-
To a round-bottom flask equipped with a distillation apparatus, add this compound (17.2 g, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Heat the mixture gently under reduced pressure.
-
Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected.
-
The residue, crude 1-ethoxycyclohexene, can be purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 1-Ethoxycyclohexene | [1] |
| Catalyst | p-Toluenesulfonic acid | N/A |
| Typical Yield | 59-70% | [1] |
| Boiling Point of Product | 154-156 °C | N/A |
Step 2: Reaction of 1-Ethoxycyclohexene with a Phenyl Grignard Reagent
The resulting 1-ethoxycyclohexene can then be reacted with a phenyl Grignard reagent to form a 1-phenylcyclohexene intermediate.
Experimental Protocol:
-
In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of phenylmagnesium bromide in diethyl ether.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-ethoxycyclohexene (12.6 g, 0.1 mol) in dry diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-phenylcyclohexene, can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Ethoxycyclohexene | N/A |
| Reagent | Phenylmagnesium bromide | N/A |
| Product | 1-Phenylcyclohexene | N/A |
| Typical Yield | 65-80% (Estimated) | N/A |
| Purity (post-chromatography) | >95% | N/A |
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthesis described.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for Phenylcyclohexene Synthesis.
Conclusion
This compound is a valuable synthetic tool in pharmaceutical chemistry, primarily utilized as a protecting group for the carbonyl functionality of cyclohexanone. While not typically found as a structural component of final drug molecules, its role in enabling the synthesis of complex intermediates is significant. The representative protocol for the synthesis of a phenylcyclohexene intermediate highlights a practical application of this compound, demonstrating its conversion to a reactive enol ether for subsequent carbon-carbon bond formation. Researchers and drug development professionals can leverage the stability and reactivity of this compound to devise efficient and selective synthetic routes for novel pharmaceutical agents.
References
Application Notes and Protocols: Synthesis of 1-Ethoxycyclohexene from 1,1-Diethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-ethoxycyclohexene (B74910), a valuable enol ether intermediate in organic synthesis. The primary method described is the acid-catalyzed elimination of ethanol (B145695) from its precursor, 1,1-diethoxycyclohexane. This reaction offers a straightforward and efficient route to the desired vinyl ether. Included are protocols for the synthesis of the this compound precursor, its subsequent conversion to 1-ethoxycyclohexene, and comprehensive characterization data.
Introduction
Vinyl ethers, such as 1-ethoxycyclohexene, are versatile building blocks in organic chemistry, participating in a variety of transformations including cycloadditions, Claisen rearrangements, and as protecting groups for alcohols. The synthesis of 1-ethoxycyclohexene is often achieved through the elimination of an alcohol from a corresponding ketal, in this case, the elimination of ethanol from this compound. This acid-catalyzed dehydration is a common and effective method for the preparation of enol ethers.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound (Precursor) | 1-Ethoxycyclohexene (Product) |
| Molecular Formula | C₁₀H₂₀O₂ | C₈H₁₄O |
| Molecular Weight | 172.26 g/mol | 126.20 g/mol [1] |
| Boiling Point | 76-78 °C @ 20 mmHg | ~154-156 °C @ 760 mmHg |
| Density | 0.908 g/mL at 25 °C | ~0.909 g/mL |
| ¹H NMR (CDCl₃, δ) | ~1.4 (m, 6H), 1.5-1.7 (m, 10H), 3.4 (q, 4H) | ~1.2 (t, 3H), 1.5-1.7 (m, 4H), 1.9-2.1 (m, 4H), 3.7 (q, 2H), 4.5 (t, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~15.5, 23.0, 25.5, 32.0, 57.5, 100.0 | ~15.0, 22.0, 23.0, 26.0, 29.0, 63.0, 101.0, 145.0 |
| IR (neat, cm⁻¹) | ~2930, 2860, 1450, 1120, 1060 | ~3040, 2930, 2860, 1660 (C=C), 1210 (C-O) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol details the formation of the diethyl ketal from cyclohexanone (B45756).
Materials:
-
Cyclohexanone
-
Triethyl orthoformate
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 equiv), triethyl orthoformate (1.2 equiv), and absolute ethanol (2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equiv).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of anhydrous sodium carbonate to neutralize the acid catalyst.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove excess ethanol and other volatile components.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Synthesis of 1-Ethoxycyclohexene from this compound
This protocol describes the acid-catalyzed elimination of ethanol to form the target enol ether. A reported yield for this reaction is 59% using sulfuric acid with cooling.[2]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Place this compound (1.0 equiv) in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to distill the product as it is formed. The co-distillation of ethanol and 1-ethoxycyclohexene can help drive the reaction to completion.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Purify the crude 1-ethoxycyclohexene by fractional distillation, collecting the fraction at the appropriate boiling point.
Visualizations
Reaction Scheme: Synthesis of 1-Ethoxycyclohexene
References
Application Notes and Protocols for the Synthesis of 1,1-Diethoxycyclohexane
Introduction
1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl acetal (B89532), is a valuable organic compound with applications in organic synthesis and the fragrance industry.[1][2] It serves as a protective group for the carbonyl functionality of cyclohexanone, allowing for selective reactions at other sites of a molecule.[1] This acetal is synthesized from the reaction of cyclohexanone with ethanol (B145695) in the presence of an acid catalyst.[1][3][4] The reaction is a reversible nucleophilic addition, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed.[2][5] This document provides a detailed experimental protocol for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a fruity, woody aroma.[1][6] It is practically insoluble in water but soluble in alcohols and oils.[6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H20O2 | [6][7][8] |
| Molecular Weight | 172.26 g/mol | [7][9] |
| Appearance | Clear colorless to pale yellow liquid | [1][6] |
| Boiling Point | 76-78 °C at 20 mmHg | [9][10][11] |
| Density | 0.908 - 0.921 g/mL at 20-25 °C | [1][6][9][10] |
| Refractive Index (n20/D) | 1.432 - 1.442 | [6][7][9] |
| Flash Point | 60.2 °C (140 °F) | [7][10] |
| CAS Number | 1670-47-9 | [7][9] |
Reaction Scheme
The synthesis of this compound is an acid-catalyzed nucleophilic addition of ethanol to cyclohexanone. The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of ethanol to form the stable acetal and a molecule of water.
Caption: Acid-catalyzed reaction of cyclohexanone with ethanol.
Experimental Protocol
This protocol details the synthesis of this compound from cyclohexanone and ethanol using p-toluenesulfonic acid as a catalyst and triethyl orthoformate as a dehydrating agent to drive the reaction to completion.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Cyclohexanone | 98.14 | 4.45 | 45.2 | 1 |
| Ethanol | 46.07 | 4.15 | 90.0 | 2 |
| Triethyl orthoformate | 148.20 | 7.05 | 47.5 | 1.05 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.04 | 0.21 | 0.005 |
| Ethyl acetate (B1210297) | 88.11 | 95 mL | - | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - | - |
Equipment
-
200 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 200 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (4.45 g, 45.2 mmol), ethanol (4.15 g, 90 mmol), triethyl orthoformate (7.05 g, 47.5 mmol), and ethyl acetate (95 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.04 g, 0.21 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 1 hour with continuous stirring.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.[2][5]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
-
Purification:
Expected Yield
The reported yield for similar preparations is approximately 59% to 87%.[1][12]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
-
Cyclohexanone and ethanol are flammable; keep away from ignition sources.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. The use of a dehydrating agent like triethyl orthoformate is effective in driving the reaction towards the formation of the acetal, leading to good yields. The purification by vacuum distillation is crucial for obtaining a high-purity product. This methodology is suitable for researchers in academic and industrial settings who require this compound as a building block or a protected form of cyclohexanone in their synthetic endeavors.
References
- 1. Buy this compound | 1670-47-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Please help me draw this mechanism for 1,1 diethoxy | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 9. This compound , 98% , 1670-47-9 - CookeChem [cookechem.com]
- 10. CYCLOHEXANONE DIETHYL ACETAL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. prepchem.com [prepchem.com]
Application Notes & Protocols: Kinetics of Acid-Catalyzed Hydrolysis of 1,1-Diethoxycyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Diethoxycyclohexane, a diethyl ketal of cyclohexanone (B45756), serves as a valuable protecting group for the carbonyl functionality in organic synthesis. Its stability under neutral and basic conditions, coupled with its ready cleavage under acidic conditions, makes it a versatile tool in multi-step synthetic pathways.[1][2] Understanding the kinetics of its acid-catalyzed hydrolysis is critical for applications such as the controlled release of therapeutic agents in drug delivery systems and for the efficient deprotection in organic synthesis.[1] These notes provide a comprehensive overview of the reaction mechanism, factors influencing the reaction rate, detailed experimental protocols for kinetic studies, and troubleshooting guidelines.
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism.[2] The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the formation of the hydrolysis products: cyclohexanone and two equivalents of ethanol.[2][3] The formation of a resonance-stabilized carboxonium ion is generally considered the rate-determining step.[4]
The key steps are:
-
Protonation: One of the ethoxy groups is protonated by an acid catalyst (e.g., H₃O⁺), converting the alkoxy group into a good leaving group.[2][5]
-
Formation of a Carbocation Intermediate: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized oxonium ion intermediate.[5]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[5]
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., water or ethanol), forming a hemiacetal.[3]
-
Second Protonation: The remaining ethoxy group is protonated.
-
Elimination of Ethanol: The protonated ethoxy group is eliminated as a second molecule of ethanol.
-
Final Deprotonation: Deprotonation of the resulting protonated ketone yields the final product, cyclohexanone.[5]
Factors Influencing Hydrolysis Kinetics
The rate of the acid-catalyzed hydrolysis of this compound is primarily influenced by the following factors:
-
pH: The reaction is acid-catalyzed, meaning a lower pH (higher concentration of acid) leads to a faster rate of hydrolysis.[2]
-
Temperature: As with most chemical reactions, an increase in temperature increases the reaction rate.[2]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.
Quantitative Kinetic Data
Table 1: Hydrolysis Rate Constants for Diethoxymethane in Dioxane-Water Mixtures at 40°C.[2]
| Solvent (Dioxane:Water) | Catalyst (0.1 M HCl) | Second-Order Rate Constant (k₂ in L mol⁻¹ s⁻¹) |
| 10:90 | HCl | 1.49 x 10⁻³ |
| 50:50 | HCl | 5.67 x 10⁻⁴ |
| 90:10 | HCl | 2.84 x 10⁻⁴ |
Data extrapolated from a study on the acid hydrolysis of diethoxymethane. The rate constants for this compound are expected to be in a similar range.[2]
Experimental Protocols
Protocol 1: Determination of the Hydrolytic Stability of this compound
Objective: To quantify the rate of hydrolysis of this compound at a given pH and temperature.[2]
Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., pH 4, 5, 6)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound and an internal standard in a suitable organic solvent.
-
In a thermostatted reaction vessel, add a known volume of the buffer solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
-
Initiation:
-
Initiate the reaction by adding a known amount of the this compound stock solution to the buffer solution with vigorous stirring.
-
Start a timer immediately.
-
-
Sampling:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., saturated sodium bicarbonate) and an organic solvent for extraction.
-
-
Analysis:
-
Vortex the quenched sample to extract the remaining this compound into the organic layer.
-
Analyze the organic layer by GC-FID to determine the concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs). The pseudo-first-order rate constant can be determined from the integrated rate law for a first-order reaction: ln[A]t = -k_obs*t + ln[A]₀, where [A]t is the concentration of 1,1-diethoxyhexane (B1583345) at time t, and [A]₀ is the initial concentration.[2]
-
Troubleshooting & Optimization
Table 2: Common Issues and Solutions in the Hydrolysis of this compound.[2]
| Issue | Potential Cause | Suggested Solution |
| Unexpected degradation in a reaction mixture | The reaction medium is inadvertently acidic. | Buffer the reaction mixture to maintain a neutral or basic pH. If an acidic step is necessary, consider performing it at a lower temperature to minimize ketal hydrolysis. |
| The reaction temperature is too high, leading to slow decomposition. | If possible, run the reaction at a lower temperature. | |
| Inefficient deprotection (hydrolysis) | The acidic conditions are too mild, or the reaction time is too short. | Increase the concentration of the acid catalyst, use a stronger acid, or increase the reaction temperature. Ensure sufficient water is present to drive the equilibrium towards the deprotected products. |
| Formation of unexpected side products | Strongly acidic conditions or high temperatures may cause the hydrolysis products (cyclohexanone and ethanol) to undergo further reactions (e.g., aldol (B89426) condensation). | Perform the hydrolysis under the mildest acidic conditions and lowest temperature that still allows for a reasonable reaction rate. Consider using a milder acid catalyst. |
| Difficulty in removing the ketal protecting group | The chosen acidic conditions are too mild, or the reaction time is too short. | Screen different acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) and solvents. Increase the reaction time and/or temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
References
Application Notes and Protocols: The Role of Triethyl Orthoformate in the Synthesis of 1,1-Diethoxycyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl ketal, serves as a crucial intermediate in organic synthesis. Its primary function is to act as a protecting group for the carbonyl functionality of cyclohexanone.[1] The conversion of the reactive carbonyl group into a less reactive ketal allows for selective chemical modifications at other positions of a molecule under neutral or basic conditions.[1][2] The ketal can be readily removed by acid-catalyzed hydrolysis to regenerate the original ketone.[1]
The synthesis of this compound is an acid-catalyzed reaction between cyclohexanone and ethanol (B145695). This reaction is reversible, and the formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield. To overcome this, a dehydrating agent or a method for water removal is essential.[3][4] Triethyl orthoformate (TEOF) is an exceptionally effective reagent for this purpose, serving a dual role. It not only acts as a powerful water scavenger but can also be a source of the ethoxy group.[3][5] TEOF reacts with the water generated during the reaction to form ethanol and ethyl formate (B1220265), thus driving the equilibrium towards the formation of the desired this compound product.[5] This method often provides high yields and avoids the need for physical water removal apparatuses like a Dean-Stark trap.[2][6]
Reaction Scheme:
The overall reaction is the acid-catalyzed ketalization of cyclohexanone with ethanol, driven to completion by triethyl orthoformate.
Caption: Overall synthesis of this compound.
Mechanism of Action
The synthesis proceeds via a standard acid-catalyzed ketal formation mechanism. Triethyl orthoformate's critical role is to irreversibly remove the water formed in the equilibrium, driving the reaction to completion.
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiketal.
-
Deprotonation: A base (e.g., another ethanol molecule) removes a proton to form the neutral hemiketal intermediate.
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.
-
Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.
-
Water Scavenging: The water molecule produced in step 5 is consumed by triethyl orthoformate in an acid-catalyzed reaction, producing ethyl formate and two additional molecules of ethanol. This prevents the reverse reaction from occurring.
Caption: Acid-catalyzed mechanism for ketal formation with TEOF.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using triethyl orthoformate, based on established literature procedures.[7]
Materials:
-
Cyclohexanone
-
Triethyl orthoformate
-
Absolute Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (200 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 200-mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone, triethyl orthoformate, absolute ethanol, ethyl acetate, and p-toluenesulfonic acid monohydrate in the quantities specified in Table 1.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.[7] Maintain the reflux for 1 hour.[7]
-
Work-up: After 1 hour, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess ethanol.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.
Caption: Experimental workflow for synthesis and purification.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.[7]
| Parameter | Value | Unit | Moles (mmol) | Molar Ratio (rel. to Cyclohexanone) |
| Reactants | ||||
| Cyclohexanone | 4.45 | g | 45.2 | 1.0 |
| Triethyl orthoformate | 7.05 | g | 47.5 | 1.05 |
| Ethanol | 4.15 | g | 90 | 2.0 |
| Catalyst | ||||
| p-Toluenesulfonic acid | 0.04 | g | ~0.21 | 0.005 |
| Solvent | ||||
| Ethyl Acetate | 95 | mL | - | - |
| Conditions | ||||
| Temperature | 100 | °C | - | - |
| Reaction Time | 1 | hour | - | - |
| Product | ||||
| This compound Yield | ~59% (Typical)[1] | % | - | - |
Note: While the cited protocol does not state the final yield, similar syntheses report yields in the range of 59%.[1] The molar ratio of triethyl orthoformate is slightly above stoichiometric, consistent with its role as both a reagent and a water scavenger.[2]
References
Application Notes and Protocols for 1,1-Diethoxycyclohexane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,1-diethoxycyclohexane, detailing its primary applications in organic synthesis, its physical and chemical properties, and protocols for its synthesis. While its potential as a specialty solvent is noted, its predominant roles are as a protecting group for carbonyl functionalities and as a synthetic precursor.
Overview of this compound
This compound, also known as cyclohexanone (B45756) diethyl acetal (B89532), is a stable, colorless liquid with a mild, fruity odor.[1] Its chemical structure features a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom, forming a ketal. This structure imparts notable stability under neutral and basic conditions, making it a valuable tool in multi-step organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, use in reactions, and purification.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |
| Molecular Weight | 172.27 g/mol | [2] |
| Boiling Point | 76-78 °C at 20 mmHg | [1] |
| Density | 0.911-0.921 g/mL at 20 °C | [1][3] |
| Refractive Index | 1.432-1.442 | [3] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695). | [1][3] |
| Appearance | Colorless to pale yellow clear liquid. | [1][3] |
| Odor | Fruity, liquor, rum, tobacco, woody aroma. | [1][3] |
Primary Applications in Organic Synthesis
The principal applications of this compound in a laboratory and industrial setting are as a protecting group for the carbonyl group of cyclohexanone and as a precursor for other chemical transformations.
Carbonyl Protecting Group
The acetal functionality of this compound serves as a robust protecting group for the carbonyl group of cyclohexanone. This protection is crucial in complex syntheses where the carbonyl group needs to be shielded from nucleophiles or bases while other parts of the molecule undergo reaction.
The protection of a carbonyl is achieved by reacting it with an alcohol in the presence of an acid catalyst. The resulting acetal is stable to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles such as Grignard reagents and organolithiums. The carbonyl group can be readily deprotected by treatment with aqueous acid.
Logical Workflow for Carbonyl Protection and Deprotection
Caption: Workflow for using this compound as a protecting group.
Precursor in Transketalization Reactions
This compound can serve as a starting material in transketalization reactions. In the presence of an acid catalyst, it can react with other alcohols or diols to form new ketals. This is particularly useful for introducing the cyclohexanone ketal into a molecule containing hydroxyl groups.
Synthesis of this compound
This compound is typically synthesized from cyclohexanone and ethanol in the presence of an acid catalyst. An alternative procedure involves the use of triethyl orthoformate.
Experimental Protocol: Synthesis from Cyclohexanone and Triethyl Orthoformate
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexanone
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethanol
-
Ethyl acetate (B1210297) (solvent)
-
D-Isoascorbic acid
-
Aluminum oxide
-
Celite®
-
Hexane
Procedure:
-
To a 200-mL three-neck flask, add cyclohexanone (4.45 g, 45.2 mmol), triethyl orthoformate (7.05 g, 47.5 mmol), p-toluenesulfonic acid monohydrate (0.04 g), ethanol (4.15 g, 90 mmol), and ethyl acetate (95 mL).
-
Heat the mixture to 100 °C and maintain at reflux for 1 hour to form this compound.
-
Add D-isoascorbic acid (4.0 g, 22.7 mmol) to the reaction mixture and continue to reflux for 5 hours, during which the heterogeneous mixture should become a clear solution.
-
Add aluminum oxide (2 g) and stir the suspension for an additional hour at room temperature.
-
Filter the suspension over Celite®, and wash the filter cake three times with ethyl acetate.
-
Concentrate the filtrate by evaporation at 35 °C under reduced pressure (30 mbar) to obtain a viscous pulp.
-
Precipitate the product by adding 20 mL of hexane, filter the solid, and dry to yield the final product.
This compound as a Solvent in Organic Reactions
Due to its ether-like nature and stability towards many reagents, this compound has the potential to be used as a solvent in organic reactions. However, a thorough review of the scientific literature reveals a notable absence of specific examples where it has been employed as the primary reaction solvent. Common ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are generally preferred for reactions such as Grignard and Wittig reactions. Glycerol acetals and ketals are being explored as potential bio-based solvents, suggesting a broader interest in acetals as solvents.[4][5]
Considerations for Use as a Solvent
Should a researcher consider using this compound as a solvent, the following points should be taken into account:
-
Inertness: It is expected to be inert under basic and nucleophilic conditions, making it theoretically suitable for reactions involving organometallics.
-
Boiling Point: Its boiling point is higher than that of diethyl ether but lower than higher-boiling ether solvents, which may be advantageous for certain applications requiring moderate reaction temperatures.
-
Solubility: Its polarity is comparable to other ethers, suggesting it would be a suitable solvent for a similar range of reagents.
-
Cost and Availability: It is less common and potentially more expensive than standard ether solvents, which may limit its practical use.
Generalized Protocol for a Grignard Reaction in an Ether Solvent
The following is a generalized protocol for a Grignard reaction, which could be adapted for the use of this compound as a solvent, though it is important to reiterate that specific literature precedent for this is lacking.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous this compound (as solvent)
-
Carbonyl compound (e.g., aldehyde or ketone)
-
Aqueous acid (for workup)
Experimental Workflow for a Generic Grignard Reaction
Caption: Generalized workflow for a Grignard reaction in an ether solvent.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the eyes, respiratory system, and skin.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable compound in organic synthesis, primarily utilized as a stable protecting group for carbonyls and as a precursor in transketalization reactions. While its properties suggest potential as a non-traditional solvent, its application in this capacity is not well-documented in the scientific literature. Researchers are encouraged to consider its established roles and exercise caution and further investigation if exploring its use as a reaction solvent.
References
- 1. US8846981B2 - 1,1-di[(alkylphenoxy)ethoxy]cyclohexanes - Google Patents [patents.google.com]
- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ymerdigital.com [ymerdigital.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diethoxycyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,1-diethoxycyclohexane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound are a common issue and can often be attributed to one or more of the following factors:
-
Presence of Water: The formation of this compound is a reversible equilibrium reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (cyclohexanone and ethanol), thus reducing the yield.
-
Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water, or by adding a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction flask. Ensure all glassware is thoroughly dried and use anhydrous ethanol (B145695).
-
-
Inefficient Catalyst: The choice and amount of acid catalyst are crucial for the reaction rate and overall yield.
-
Solution: Ensure the acid catalyst is active and used in the appropriate concentration. For homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), a catalytic amount is sufficient. For heterogeneous catalysts, ensure they are properly activated and dispersed in the reaction mixture. It is advisable to perform small-scale experiments to determine the optimal catalyst and loading for your specific setup.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, you may need to increase the reaction time or temperature.
-
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate of reaction and the position of the equilibrium.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is typically at or near the reflux temperature of the solvent. Experiment with different temperatures to find the optimal balance for your system.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A: Besides the starting materials, the primary side product is the hemiacetal intermediate (1-ethoxycyclohexan-1-ol). Under forcing conditions (e.g., high temperatures), other side reactions can occur:
-
Ether Formation: Ethanol can undergo acid-catalyzed self-condensation to form diethyl ether, especially at higher temperatures.
-
Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Using a milder acid catalyst can also help to suppress this side reaction.
-
-
Aldol Condensation of Cyclohexanone (B45756): Under acidic conditions, cyclohexanone can undergo self-condensation, although this is generally less favorable than under basic conditions.
-
Solution: Use of a non-nucleophilic acid catalyst and maintaining a moderate reaction temperature can minimize this side reaction.
-
Q3: How do I effectively purify the final product?
A: Purification of this compound is typically achieved through the following steps:
-
Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is usually done by washing the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.
-
Distillation: The final purification is achieved by distillation under reduced pressure to separate the this compound from any remaining solvent and higher-boiling impurities. The boiling point of this compound is approximately 76-78 °C at 20 mmHg.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A: The acid catalyst is essential for the reaction to proceed at a reasonable rate. It protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[2] The catalyst is regenerated in the final step of the reaction.
Q2: Can I use a different alcohol instead of ethanol?
A: Yes, other alcohols can be used to synthesize the corresponding acetals. However, the reaction rate and yield may vary depending on the steric hindrance and nucleophilicity of the alcohol. For example, using methanol (B129727) would produce 1,1-dimethoxycyclohexane.
Q3: Is it necessary to use anhydrous ethanol?
A: Yes, it is highly recommended to use anhydrous ethanol. As mentioned in the troubleshooting guide, the presence of water will inhibit the reaction by shifting the equilibrium towards the starting materials.
Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A: Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, offer several advantages over homogeneous catalysts like H₂SO₄ or p-TsOH:
-
Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.
-
Reusability: Many solid acid catalysts can be recovered, regenerated, and reused, which can be more cost-effective and environmentally friendly.
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong mineral acids.
Q5: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by several methods:
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the cyclohexanone starting material and the appearance of the this compound product. The product is less polar than the starting ketone.
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any side products.
-
Dean-Stark Trap: If using a Dean-Stark apparatus, the reaction is complete when the theoretical amount of water has been collected.
Data Presentation
The following table summarizes the performance of different acid catalysts in acetalization reactions, providing an indication of their potential efficacy in the synthesis of this compound. Please note that the data presented below is for the acetalization of hexanal (B45976), a close analogue of cyclohexanone, and serves as a comparative benchmark.
| Catalyst | Catalyst Loading | Hexanal:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Hexanal Conversion (%) | Acetal Yield (%) |
| Niobium Phosphate (NbP) | 0.05 g | 1:8 | 60 | 1 | >95 | >90 |
| Amberlyst 35 | 0.1 g | 1:8 | 60 | 1 | ~75 | Not Reported |
| p-toluenesulfonic acid | Not Specified | Not Specified | Reflux | 1 | Not Reported | 98 |
Note: This data is for the acetalization of hexanal with 2-ethyl-hexanol and is intended to provide a relative comparison of catalyst performance.[3]
Experimental Protocols
Key Experiment: Synthesis of this compound using p-toluenesulfonic acid
This protocol is adapted from a literature procedure with a reported yield of 86.8%.[4]
Materials:
-
Cyclohexanone (4.45 g, 45.2 mmol)
-
Triethyl orthoformate (7.05 g, 47.5 mmol)
-
p-toluenesulfonic acid monohydrate (0.04 g, catalytic amount)
-
Anhydrous Ethanol (4.15 g, 90 mmol)
-
Ethyl acetate (95 mL)
-
Aluminum oxide (2 g)
-
Hexane (B92381) (20 mL)
-
Celite®
Equipment:
-
200-mL three-neck flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 200-mL three-neck flask, add cyclohexanone (4.45 g), triethyl orthoformate (7.05 g), p-toluenesulfonic acid monohydrate (0.04 g), anhydrous ethanol (4.15 g), and ethyl acetate (95 mL).
-
Heat the mixture to 100 °C and maintain at reflux for 1 hour.
-
After 1 hour, add aluminum oxide (2 g) to the reaction mixture.
-
Stir the suspension for an additional hour at room temperature.
-
Filter the mixture over Celite®, and wash the filter cake three times with ethyl acetate.
-
Concentrate the filtrate by rotary evaporation at 35 °C / 30 mbar.
-
Precipitate the product by adding 20 mL of hexane to the concentrated residue.
-
Filter the solid product and dry to obtain this compound.
Mandatory Visualization
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
References
Technical Support Center: Synthesis of Cyclohexanone Diethyl Ketal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanone (B45756) diethyl ketal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of cyclohexanone diethyl ketal are commonly attributed to incomplete reaction or the prevalence of side reactions. Here are the primary factors to investigate:
-
Incomplete Water Removal: The formation of cyclohexanone diethyl ketal is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (cyclohexanone and ethanol), thus reducing the yield of the desired ketal.[1][2]
-
Troubleshooting:
-
Use a Dean-Stark apparatus: This is a highly effective method for continuously removing water from the reaction mixture as it forms, driving the equilibrium towards the product.[3][4][5]
-
Employ a drying agent: Chemical drying agents such as triethyl orthoformate can be used to scavenge water in situ.
-
Ensure anhydrous reagents: Use anhydrous ethanol (B145695) and a solvent that has been thoroughly dried to minimize the initial amount of water in the reaction.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired ketal formation and competing side reactions.
-
Troubleshooting:
-
Maintain appropriate temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene (B28343) or benzene) to facilitate the azeotropic removal of water. Temperatures that are too high can promote side reactions.[5]
-
-
-
Incorrect Catalyst Concentration: The acid catalyst is crucial for the reaction, but an incorrect concentration can be detrimental.
-
Troubleshooting:
-
-
Insufficient Reaction Time: The reaction may not have reached equilibrium.
-
Troubleshooting:
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (cyclohexanone) and the formation of the product. Continue the reaction until no further change is observed.
-
-
Q2: I've isolated my product, but it's contaminated with a high-boiling impurity. What is this impurity and how can I avoid it?
A2: A common high-boiling impurity is the product of cyclohexanone self-condensation, which is an acid-catalyzed aldol (B89426) condensation reaction.[7][8][9] Under acidic conditions, two molecules of cyclohexanone can react to form a dimer, which can then be dehydrated. Further reactions can lead to trimers and other oligomers.[9]
-
Key Byproducts of Self-Condensation:
-
2-(1-cyclohexenyl)cyclohexan-1-one
-
2-cyclohexylidenecyclohexan-1-one
-
-
Troubleshooting:
-
Control Reaction Temperature: Higher temperatures can favor the self-condensation reaction. Running the reaction at the lowest effective temperature for water removal can help minimize this side reaction.[7]
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate for ketal formation. Higher acid concentrations can significantly promote self-condensation.
-
Molar Ratio of Reactants: Using a larger excess of ethanol can favor the bimolecular reaction with cyclohexanone to form the ketal over the self-condensation of cyclohexanone.
-
Q3: My purified product contains a low-boiling impurity. What could it be?
A3: A likely low-boiling impurity is diethyl ether. This can form via the acid-catalyzed dehydration of two molecules of ethanol, especially if the reaction temperature is not carefully controlled.
-
Troubleshooting:
-
Maintain Optimal Temperature: Ensure the reaction temperature is optimized for the azeotropic removal of the water-solvent mixture and not excessively high, which would favor the dehydration of ethanol.
-
Purification: Careful fractional distillation should be able to separate the lower-boiling diethyl ether from the desired cyclohexanone diethyl ketal.
-
Q4: How can I confirm the identity of my product and detect potential impurities?
A4: A combination of analytical techniques is recommended for product characterization and impurity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate the components of your reaction mixture and identify them based on their mass spectra. You can identify the desired cyclohexanone diethyl ketal and potential byproducts like the cyclohexanone self-condensation products.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information about your product and can be used to identify and quantify impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum of your product should show the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹ for cyclohexanone) and the presence of C-O ether stretches.
Experimental Protocol: Synthesis of Cyclohexanone Diethyl Ketal
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and available equipment.
Materials:
-
Cyclohexanone
-
Anhydrous Ethanol
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Reagents: To the round-bottom flask, add cyclohexanone, a 3 to 5-fold molar excess of anhydrous ethanol, and a suitable volume of toluene to fill the Dean-Stark trap.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 molar equivalents relative to cyclohexanone).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess ethanol using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure cyclohexanone diethyl ketal.
-
Data Presentation
Table 1: Effect of Temperature on Cyclohexanone Self-Condensation
| Temperature (°C) | Dimer Yield (%) | Trimer Formation |
| 50 | 13.83 | Not Observed |
| 60 | 20.49 | Not Observed |
| 70 | 33.83 | Not Observed |
| 80 | 43.77 | Not Observed |
| 90 | 47.96 | Not Observed |
| 100 | ~40 | - |
Data adapted from a study on the self-condensation of cyclohexanone using a specific catalyst. Yields are indicative of the tendency for this side reaction to occur at different temperatures.[7]
Visualizations
Caption: Main reaction pathway for the formation of cyclohexanone diethyl ketal and competing side reactions.
Caption: A typical experimental workflow for the synthesis and purification of cyclohexanone diethyl ketal.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1-Diethoxycyclohexane - Catalyst Removal
This technical support center provides troubleshooting guidance and frequently asked questions related to the removal of acidic catalysts following the synthesis of 1,1-diethoxycyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acidic catalyst in the synthesis of this compound?
The acidic catalyst is essential for the formation of this compound from cyclohexanone (B45756) and ethanol. It protonates the carbonyl oxygen of cyclohexanone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. This catalysis accelerates the formation of the hemiacetal intermediate and its subsequent conversion to the final acetal (B89532) product.
Q2: Why is it crucial to remove the acidic catalyst after the reaction?
Complete removal of the acidic catalyst is critical for several reasons:
-
Product Stability: Acetals are sensitive to acid and can hydrolyze back to the starting ketone and alcohol in the presence of an acid and water.[1][2][3] Leaving residual acid can lead to product decomposition, especially during storage or subsequent reaction steps.
-
Preventing Side Reactions: The presence of a strong acid can catalyze unwanted side reactions in subsequent synthetic steps if the this compound is used as an intermediate.
-
Purity: Residual catalyst is an impurity that can affect the purity of the final product and may interfere with analytical characterization.
Q3: What is the difference between removing a homogeneous and a heterogeneous acidic catalyst?
The method of removal depends on the type of catalyst used:
-
Homogeneous Catalysts: These catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) are dissolved in the reaction mixture.[4] Their removal typically involves a chemical workup, which includes neutralization with a weak base, followed by extraction and washing.[5][6]
-
Heterogeneous Catalysts: These catalysts (e.g., acid-functionalized resins like Amberlyst, or solid acids like niobium phosphate) are in a different phase from the reaction mixture (usually solid in a liquid reaction).[4] They can be easily removed by physical separation, such as filtration.[4]
Troubleshooting Guide
Issue 1: Incomplete Neutralization of Homogeneous Acidic Catalyst
-
Question: After washing with a basic solution, my aqueous layer is still acidic, or my product seems to be decomposing. What should I do?
-
Answer:
-
Insufficient Base: You may not have used enough of the basic solution to neutralize all the acid catalyst. Add the basic solution, such as saturated sodium bicarbonate, portion-wise until effervescence (CO2 evolution) ceases, which indicates that the acid has been neutralized.[7]
-
Inefficient Mixing: Ensure vigorous stirring or shaking during the neutralization step to maximize contact between the organic and aqueous phases.
-
Choice of Base: A saturated solution of sodium bicarbonate is generally recommended as it is a weak base and less likely to cause hydrolysis of the acetal compared to stronger bases.
-
Issue 2: Emulsion Formation During Aqueous Workup
-
Question: A thick, stable emulsion has formed in my separatory funnel during the extraction process. How can I break it?
-
Answer: Emulsion formation is a common problem when washing organic layers.[8] Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break on their own.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite can help to break it up by removing fine particulate matter that may be stabilizing the emulsion.[8]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break an emulsion.
-
Issue 3: Product Loss or Decomposition During Workup
-
Question: My final yield is lower than expected after the workup. What could be the cause?
-
Answer:
-
Acetal Hydrolysis: Prolonged contact with acidic water during the workup can lead to the hydrolysis of the acetal back to cyclohexanone.[1][2] Ensure the neutralization step is performed promptly after the reaction is complete.
-
Vigorous Neutralization: Adding the basic solution too quickly can cause a rapid release of gas and potential loss of product due to splashing. Add the base slowly and with good stirring.[7]
-
Product Solubility in Aqueous Layer: While this compound has low water solubility, excessive washing with large volumes of water can lead to some product loss. Using brine for the final wash can help to minimize this.
-
Issue 4: Difficulty Filtering Heterogeneous Catalyst
-
Question: The filtration of my solid acid catalyst is very slow. What can I do?
-
Answer:
-
Fine Catalyst Particles: If the catalyst particles are very fine, they can clog the filter paper. Using a filter aid like Celite on top of the filter paper can help to improve the filtration rate.
-
Viscous Reaction Mixture: If the reaction mixture is too viscous, dilute it with a suitable solvent (the same one used for the reaction or a solvent in which the product is highly soluble) before filtration.
-
Data Presentation
Table 1: Comparison of Catalyst Removal Methods and Potential Outcomes
| Catalyst Type | Removal Method | Typical Purity | Potential Issues | Troubleshooting |
| Homogeneous (e.g., p-TsOH) | Neutralization with NaHCO₃, followed by aqueous extraction | >95% | Emulsion formation, incomplete neutralization, product hydrolysis | Add brine to break emulsion, ensure complete neutralization by checking pH, minimize contact time with acidic water |
| Heterogeneous (e.g., Amberlyst resin) | Filtration | >98% | Slow filtration, catalyst fines in the filtrate | Use a filter aid (Celite), dilute with solvent before filtration, allow catalyst to settle and decant the liquid |
Note: The purity values are illustrative and can vary depending on the specific reaction conditions and the efficiency of the purification process.
Experimental Protocols
Protocol 1: Removal of a Homogeneous Acidic Catalyst (p-Toluenesulfonic Acid)
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Gently swirl the funnel after each addition and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until no more gas evolves.[4][6]
-
Extraction: Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel and shake gently to extract the product. Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[5]
-
Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. The filtrate, containing the purified product, can then be concentrated under reduced pressure to remove the solvent.
Protocol 2: Removal of a Heterogeneous Acidic Catalyst (e.g., Amberlyst Resin)
-
Cooling: Once the reaction has reached completion, cool the reaction mixture to room temperature.
-
Filtration: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a simple gravity filtration setup).
-
Washing the Catalyst: Pour the reaction mixture through the filter to separate the solid catalyst. Wash the collected catalyst with a small amount of a suitable solvent (the same as the reaction solvent) to recover any product that may be adsorbed onto the catalyst surface.
-
Concentration: The combined filtrate contains the product and can be further purified, typically by distillation, after removing the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for acidic catalyst removal.
Caption: Troubleshooting decision tree for catalyst removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 6. Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution - Dialnet [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Diethoxycyclohexane by Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying 1,1-diethoxycyclohexane via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is vacuum distillation necessary?
A1: this compound has a high boiling point at atmospheric pressure (206.4 °C at 760 mmHg)[1]. Distilling organic compounds above 150 °C often leads to decomposition[2]. Therefore, vacuum distillation is the preferred method for purification, as it allows the compound to boil at a significantly lower temperature, minimizing the risk of thermal degradation. For example, its boiling point is 76-78 °C at 20 mmHg[3][4][5].
Q2: What are the common impurities in a crude sample of this compound?
A2: Common impurities originate from the synthesis process, which typically involves the acid-catalyzed reaction of cyclohexanone (B45756) with ethanol[6][7][8]. Potential impurities include unreacted starting materials like cyclohexanone and ethanol, the acid catalyst, and byproducts such as 1-ethoxycyclohexene (B74910), which can form via thermal elimination[5]. If triethyl orthoformate is used in the synthesis, it may also be present[7].
Q3: What are the key safety precautions to consider during the distillation?
A3: this compound is irritating to the eyes, respiratory system, and skin[4]. It is also a combustible liquid. Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9][10]. Ensure the distillation apparatus is assembled correctly to prevent leaks, especially when working under vacuum. All heating should be done using a heating mantle, not an open flame, and appropriate measures should be taken to prevent fire from electrostatic discharge[9].
Q4: Can fractional distillation be used for this purification?
A4: Yes, fractional distillation is recommended, especially if impurities have boiling points close to that of the product. A fractionating column placed between the distillation flask and the condenser increases the separation efficiency by providing multiple theoretical plates for condensation and re-vaporization cycles[11]. This is particularly useful for separating this compound from byproducts like 1-ethoxycyclohexene or residual starting materials.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | |
| Molecular Weight | 172.26 g/mol | [12] |
| Boiling Point | 206.4 °C @ 760 mmHg | [1] |
| 76-78 °C @ 20 mmHg | [3][4][5] | |
| 76-78 °C @ 1 mmHg | [10] | |
| Density | ~0.91 g/cm³ | [1] |
| Refractive Index | n20/D 1.4360 | [1][3][4] |
| Appearance | Clear, colorless liquid | [1] |
Table 2: Potential Impurities and Their Boiling Points
| Compound | Boiling Point (°C @ 760 mmHg) | Reason for Presence |
| Ethanol | 78.4 | Unreacted starting material/byproduct[5] |
| Cyclohexanone | 155.7 | Unreacted starting material[5] |
| 1-Ethoxycyclohexene | ~146-148 | Thermal elimination byproduct[5] |
| Triethyl orthoformate | 146 | Unreacted starting material[7] |
Troubleshooting Guide
Problem 1: The vacuum pressure is unstable or not reaching the target level.
-
Possible Causes & Solutions:
-
System Leaks: The most common issue is leaks in the glassware joints. Ensure all joints are properly greased (if using ground glass) and securely clamped. Check all tubing and connections to the vacuum pump for cracks or poor seals.
-
Vacuum Pump Issues: The pump oil may be contaminated or old, reducing its efficiency. Change the vacuum pump oil regularly. Ensure the pump is adequately sized for the volume of the apparatus.
-
Cold Trap Inefficiency: The cold trap must be sufficiently cold (using dry ice/acetone or liquid nitrogen) to condense volatile vapors before they reach the pump. If the trap is full or not cold enough, pump performance will suffer[13].
-
Problem 2: The distillation is slow, or no product is collecting at the expected temperature.
-
Possible Causes & Solutions:
-
Incorrect Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[11].
-
Insufficient Heating: The heating mantle may not be set to a high enough temperature to cause the liquid to boil under the applied vacuum. Gradually increase the heat. Avoid overheating, which can cause decomposition[13].
-
Pressure Fluctuations: Unstable vacuum can cause the boiling point to change, disrupting the distillation rate[14]. Address any vacuum issues first (see Problem 1).
-
Problem 3: The collected distillate appears impure or has a wide boiling range.
-
Possible Causes & Solutions:
-
Poor Separation Efficiency: A simple distillation setup may not be sufficient to separate components with close boiling points[15]. Use a fractionating column (e.g., Vigreux) to improve separation[11].
-
Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation. Reduce the heating to maintain a slow, steady collection rate of 1-2 drops per second.
-
Bumping: Uneven boiling ("bumping") can carry non-volatile or higher-boiling impurities into the condenser. Use a magnetic stir bar or boiling chips in the distillation flask for smooth boiling.
-
Problem 4: The material in the distillation flask is darkening or charring.
-
Possible Causes & Solutions:
-
Thermal Decomposition: The temperature in the distillation flask is too high. This indicates the vacuum is not low enough for the applied heat. Improve the vacuum to allow distillation at a lower temperature[2].
-
Residual Acid Catalyst: Trace amounts of acid from the synthesis can catalyze decomposition at high temperatures. Neutralize the crude product by washing with a mild base (e.g., aqueous sodium bicarbonate solution) and dry it thoroughly before attempting distillation.
-
Experimental Protocols
Detailed Methodology for Purification of this compound by Vacuum Distillation
-
Pre-Distillation Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Neutralize any residual acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the dried solution to remove the drying agent.
-
Optionally, remove any low-boiling solvents using a rotary evaporator.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a fractionating column (recommended), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the crude, dried this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Connect the apparatus to a vacuum line equipped with a cold trap and a vacuum gauge. Ensure all connections are secure.
-
Begin circulating cold water through the condenser.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 20 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation flask with a heating mantle.
-
Observe the mixture. As the boiling point is reached, a ring of condensate will rise through the fractionating column[11].
-
Collect a small initial fraction (forerun), which may contain residual solvents or lower-boiling impurities.
-
When the vapor temperature stabilizes at the boiling point of this compound at the recorded pressure (e.g., ~76-78 °C at 20 mmHg), switch to a clean receiving flask to collect the main product fraction[3].
-
Continue distillation at a slow, steady rate until the temperature begins to drop or rise, indicating the end of the product fraction.
-
Stop heating and allow the system to cool.
-
Crucially, vent the apparatus to atmospheric pressure before turning off the vacuum pump or stopping the condenser water flow.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Logical relationship of reactants, product, and potential impurities.
References
- 1. lookchem.com [lookchem.com]
- 2. How To [chem.rochester.edu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. Cyclohexane,1,1-diethoxy- | CAS#:1670-47-9 | Chemsrc [chemsrc.com]
- 6. Buy this compound | 1670-47-9 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. Solved Please help me draw this mechanism for 1,1 diethoxy | Chegg.com [chegg.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Purification [chem.rochester.edu]
- 12. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. njhjchem.com [njhjchem.com]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of 1,1-Diethoxycyclohexane during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diethoxycyclohexane, focusing on the prevention of its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: My this compound is decomposing during the aqueous workup. What is the likely cause?
A1: The most probable cause of decomposition is exposure to acidic conditions. This compound is a ketal, a functional group known to be stable under neutral and basic conditions but highly susceptible to hydrolysis in the presence of acid, which converts it back to cyclohexanone (B45756) and ethanol.[1]
Q2: What are the common sources of acid in a standard workup procedure?
A2: Acidic conditions can be introduced, often unintentionally, from various sources:
-
Acidic Quenching Agents: Using reagents like dilute hydrochloric acid (HCl) or even saturated ammonium (B1175870) chloride (NH₄Cl), which is slightly acidic.
-
Reaction Byproducts: The reaction itself might produce acidic side products.
-
Catalyst Carryover: If the reaction was acid-catalyzed, residual acid can trigger hydrolysis upon the addition of water.
-
Acidic Solvents: Use of solvents that may contain acidic impurities.
Q3: How does pH affect the stability of this compound?
A3: The stability of ketals like this compound is highly dependent on pH. The rate of hydrolysis increases significantly as the pH decreases (becomes more acidic). They are generally stable at a pH of 7 or above.
Q4: How can I quench my reaction without causing hydrolysis of the this compound?
A4: To safely quench a reaction containing this compound, it is crucial to use a neutral or, preferably, a basic quenching agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. These solutions will neutralize any residual acid in the reaction mixture, ensuring the aqueous layer remains basic and thus protecting the ketal from hydrolysis.
Q5: Are there any workup techniques that avoid water altogether?
A5: Yes, if your compound is particularly sensitive to hydrolysis, a "dry" workup can be employed. This typically involves removing the reaction solvent under reduced pressure and then purifying the crude residue directly by methods such as column chromatography. Another approach is to filter the reaction mixture through a plug of a basic solid, like potassium carbonate or basic alumina, to neutralize acid and remove some impurities before solvent evaporation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound after aqueous workup. | Accidental exposure to acidic conditions during the workup, leading to hydrolysis. | Ensure all aqueous solutions used in the workup (e.g., for quenching and washing) are basic. Use saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions. Check the pH of the aqueous layer to confirm it is ≥ 7. |
| Presence of cyclohexanone as a major impurity in the final product. | Incomplete protection during the reaction or, more commonly, hydrolysis of the this compound during workup. | If hydrolysis during workup is suspected, follow the detailed experimental protocol for a basic workup provided below. If incomplete protection is the issue, revisit the reaction conditions for the ketal formation. |
| The organic layer turns cloudy or an emulsion forms during the basic wash. | This can sometimes occur during the neutralization of acidic components with a basic solution. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and improve phase separation. |
Data Presentation
| Ketal Derivative | Relative Half-Life at pH 5 | Inferred Stability |
| Acetone (B3395972) Ketal | 1x (Baseline) | Least Stable |
| Cyclopentanone Ketal | ~2x longer than acetone ketal | Moderately Stable |
| Cyclohexanone Ketal | ~7x longer than acetone ketal | Most Stable[2] |
This data suggests that the rigid ring structure of the cyclohexanone ketal contributes to its increased stability in acidic environments compared to acyclic or smaller ring ketals.[2]
Experimental Protocol: Basic Workup for Reactions Containing this compound
This protocol describes a standard procedure for working up a reaction mixture containing the acid-sensitive ketal, this compound, ensuring its integrity.
Objective: To isolate the product from the reaction mixture while preventing the acid-catalyzed hydrolysis of the this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature. If the quenching process is expected to be exothermic, it is advisable to cool the mixture in an ice bath.
-
Quench with Basic Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with stirring. Add the solution portion-wise until any gas evolution (CO₂) ceases, which indicates that all acidic components have been neutralized.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If needed, use a small amount of the extraction solvent to rinse the reaction flask and add it to the separatory funnel.
-
Extraction: Add a portion of the organic extraction solvent to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for about 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. The organic layer, containing the this compound, will typically be the top layer if using a solvent less dense than water (like diethyl ether or ethyl acetate).
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer and discard it.
-
Wash with Brine: Add a portion of brine to the separatory funnel containing the organic layer. Shake the funnel and allow the layers to separate as before. This wash helps to remove any remaining water and aids in breaking up any emulsions. Drain and discard the brine layer.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl the flask. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Isolation of the Product: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound. The product can then be further purified if necessary (e.g., by distillation or column chromatography).
Visualization
The following diagram illustrates the decision-making process and workflow for troubleshooting the potential hydrolysis of this compound during a reaction workup.
Caption: Troubleshooting workflow for preventing hydrolysis of this compound.
References
Technical Support Center: Optimization of Acetal Formation
Welcome to the technical support center for acetal (B89532) formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acetal synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind acetal formation, and why is it reversible?
Acetal formation is a nucleophilic addition reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst.[1] The reaction proceeds through a hemiacetal intermediate.[1] The overall process involves the replacement of the carbonyl oxygen (C=O) with two alkoxy groups (-OR) from the alcohol.[2]
This reaction is reversible because all steps in the mechanism are equilibria.[3] The presence of water, a byproduct of the reaction, can hydrolyze the acetal back to the hemiacetal and ultimately to the starting carbonyl compound and alcohol, shifting the equilibrium to the left.[1][4] To achieve a high yield of the acetal, it is crucial to remove water from the reaction mixture as it is formed.[1]
Q2: What is the role of the acid catalyst in acetal formation?
An acid catalyst is essential for effective acetal formation because alcohols are generally weak nucleophiles.[1] The catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5] The reaction is not feasible under neutral or basic conditions.
Q3: How do I choose between different acid catalysts?
The choice of catalyst depends on the substrate's sensitivity, the desired reaction conditions (homogeneous vs. heterogeneous), and the required reaction rate.
-
Homogeneous Catalysts: Strong Brønsted acids like p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are highly effective and common.[2][6] They readily protonate the carbonyl group, leading to fast reaction rates.[2] However, they often require a neutralization step during workup and can be corrosive.[2][6]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 (a sulfonic acid-functionalized resin) and sulfated zirconia offer the advantage of easy separation from the reaction mixture by filtration, simplifying purification and catalyst recycling.[2] Amberlyst-15 is known for providing excellent yields under mild conditions.[2]
Q4: What are the most common methods for removing water from the reaction?
To drive the equilibrium towards the product, the water byproduct must be removed. Common methods include:
-
Dean-Stark Apparatus: This glassware is used with a water-immiscible solvent (like toluene (B28343) or benzene) that forms an azeotrope with water.[5] As the mixture refluxes, the azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[3][5]
-
Molecular Sieves: These are porous materials (commonly 4 Å for water removal) that selectively adsorb water from the reaction mixture.[7] This method is effective at both room and elevated temperatures and can lead to quantitative conversions within minutes under optimal conditions.[7]
-
Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can be used as both a reactant (with methanol) and a dehydrating agent, as it reacts with water to form methyl formate (B1220265) and methanol (B129727).
Troubleshooting Guide
Problem 1: Low or no conversion to the acetal.
| Possible Cause | Solution |
| Insufficiently active catalyst | Ensure the acid catalyst has not degraded. For solid catalysts, ensure they are properly activated. Consider using a stronger acid like p-TSA or a small amount of HCl.[2][4] |
| Water present in reactants/solvent | Use anhydrous grade solvents and alcohols. Dry them if necessary using standard laboratory procedures. |
| Inefficient water removal | If using a Dean-Stark trap, ensure a steady reflux and that the azeotrope is condensing and separating properly.[5] If using molecular sieves, ensure they are properly activated (by heating under vacuum) and a sufficient quantity is used.[7] |
| Equilibrium not driven to completion | Use a large excess of the alcohol or diol.[1] Ensure continuous and efficient removal of water.[8] |
| Reaction temperature is too high | For reactions using molecular sieves, surprisingly, higher temperatures (e.g., 90°C) can sometimes lead to lower conversions compared to room temperature (e.g., ~90% conversion at RT vs. 50% at 90°C for 4-chlorobenzaldehyde). This is due to the temperature-dependent water-scavenging ability of the sieves.[9] |
Problem 2: Slow reaction rate.
| Possible Cause | Solution |
| Low catalyst loading | Increasing the amount of catalyst can significantly increase the reaction rate. For example, a tenfold increase in calcium chloride catalyst can increase the rate by a similar amount.[10] However, excessive acid can protonate the alcohol, reducing its nucleophilicity and slowing the reaction.[4][11] |
| Sterically hindered substrate | Ketones generally react slower than aldehydes.[4] Sterically hindered carbonyl compounds will require longer reaction times or more forcing conditions (higher temperature, stronger catalyst). |
| Low reaction temperature | While very high temperatures can be detrimental, very low temperatures will also slow the reaction. Optimize the temperature based on the specific substrate and dehydration method. For example, with 0.1 mol% HCl, trans-cinnamaldehyde acetalization is complete in 3 minutes at 50°C but requires 24 hours at -60°C.[4][11] |
Problem 3: Formation of byproducts.
| Possible Cause | Solution |
| Aldol condensation | Aldehydes with α-hydrogens can undergo acid-catalyzed self-condensation, especially at higher temperatures or with prolonged reaction times.[8] |
| * Maintain the lowest effective reaction temperature. | |
| * Optimize the reaction time to maximize acetal formation before significant condensation occurs. | |
| * Consider using a milder or heterogeneous acid catalyst.[8] | |
| Polymerization of aldehyde | Some aldehydes, like formaldehyde, are prone to polymerization. Use fresh, high-purity reagents. |
Data and Performance Comparison
Table 1: Effect of Catalyst Loading on Acetal Formation
Reaction: Acetalization of trans-cinnamaldehyde with methanol at ambient temperature.[11]
| Entry | Catalyst Loading (mol % HCl) | Reaction Time | Conversion (%) |
| 1 | 0.005 | 20 min | 68 |
| 2 | 0.01 | 20 min | 85 |
| 3 | 0.03 | 20 min | >99 |
| 4 | 0.1 | 20 min | >99 |
| 5 | 30 | 20 min | >99 |
| 6 | 100 | 20 min | 91 |
| 7 | 600 | 20 min | 6 |
Note: This data shows that while a catalytic amount of acid is crucial, excessive amounts can inhibit the reaction.[4][11]
Table 2: Effect of Temperature on Acetal Formation
Reaction: Acetalization of 4-chlorobenzaldehyde (B46862) with n-butanol, catalyzed by p-TSA (10 mol%) in toluene with 4 Å molecular sieves.[9]
| Temperature (°C) | Conversion after 1h (%) | Conversion after 4h (%) |
| Room Temp. | ~75 | ~90 |
| 50 | ~60 | ~60 |
| 70 | ~55 | ~55 |
| 90 | ~50 | ~50 |
Note: This demonstrates the reversible nature of the reaction and that for this specific system with molecular sieves, higher temperatures negatively impact the final conversion.[9]
Table 3: Comparison of Different Acid Catalysts
This table provides a qualitative and semi-quantitative comparison of common acid catalysts for acetal formation.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| p-TSA | Homogeneous | Reflux with Dean-Stark | High catalytic activity, commercially available.[6] | Corrosive, requires neutralization and removal.[6] |
| H₂SO₄ / HCl | Homogeneous | Variable Temp. | Low cost, high reactivity.[4][6] | Corrosive, difficult to separate, generates acidic waste.[6] |
| Amberlyst-15 | Heterogeneous | Mild Temp. (e.g., RT) | Easily removed by filtration, reusable, mild conditions.[2] | Potentially lower activity than strong homogeneous acids.[12] |
| Sulfated Zirconia | Heterogeneous | Room Temp. | Strong solid superacid, high activity, high surface area.[2] | Can be more expensive, preparation can be complex. |
Experimental Protocols
Protocol 1: Acetal Formation Using a Dean-Stark Apparatus
This protocol is adapted for the synthesis of hexanal (B45976) diethyl acetal.[8]
Materials:
-
Hexanal
-
Anhydrous Ethanol (large excess, e.g., 5-10 equivalents)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA, catalytic amount, e.g., 0.01 eq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add hexanal, anhydrous ethanol, and toluene.
-
Catalyst Addition: Add a catalytic amount of p-TSA to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acetal.
-
Purification: Purify the crude product by distillation if necessary.
Protocol 2: Acetal Formation Using Molecular Sieves
This protocol describes a general procedure for acetal formation at room temperature.[7]
Materials:
-
Aldehyde or Ketone
-
Anhydrous Alcohol (e.g., methanol or ethanol)
-
p-Toluenesulfonic acid monohydrate (p-TSA, catalytic amount)
-
Activated 4 Å Molecular Sieves (powdered or pellets)
-
Anhydrous solvent (e.g., dichloromethane, optional)
-
Triethylamine (B128534) or saturated sodium bicarbonate solution
Procedure:
-
Activation of Sieves: Activate the 4 Å molecular sieves by heating them in a flask under high vacuum for several hours to remove any adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the anhydrous alcohol. A solvent may be used if the reactants are solid.
-
Addition of Sieves and Catalyst: Add the activated molecular sieves (a significant amount, e.g., by weight equal to or greater than the limiting reagent) to the mixture, followed by the catalytic amount of p-TSA.
-
Reaction: Stir the suspension at room temperature. For many simple aldehydes, the reaction is very fast and can reach completion in minutes to a few hours.[7]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of triethylamine or by filtering the mixture and washing the filtrate with saturated sodium bicarbonate solution.
-
Isolation: Filter off the molecular sieves and wash them with a small amount of anhydrous solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude acetal can be purified by column chromatography or distillation as needed.
Visual Guides
Acid-Catalyzed Acetal Formation Mechanism
Caption: The multi-step mechanism of acid-catalyzed acetal formation.
General Experimental Workflow
Caption: A typical experimental workflow for acetal synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield acetal reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in Cyclohexanone Protection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates during the protection of cyclohexanone (B45756). The following sections address common issues through frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective protecting groups for cyclohexanone?
The most frequently used protecting groups for ketones like cyclohexanone are acetals and ketals, particularly cyclic ketals formed with diols.[1][2] These are favored because they are easy to introduce under acidic conditions and are stable towards a wide range of reagents, including bases, nucleophiles, organometallic reagents, and hydrides.[1][3][4] Thioacetals/thioketals are also used and offer different stability profiles, notably being stable in acidic conditions where acetals/ketals would be cleaved.[4]
Q2: My protection reaction has stalled, resulting in a low yield. What are the primary reasons for this?
Low conversion in cyclohexanone protection, especially acetal/ketal formation, is often due to the reversible nature of the reaction.[5][6] The accumulation of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials. Other primary causes include suboptimal reaction conditions (temperature, time), inactive or insufficient catalyst, and impurities in the starting materials, particularly water in the solvent or reagents.[5][7]
Q3: What are the most common side reactions that lower the yield of the desired protected product?
The most significant side reaction is the self-condensation of cyclohexanone (an aldol-type reaction), which is typically catalyzed by basic conditions but can also be promoted by heat.[8][9] This leads to the formation of dimers and higher-order polymers, which appear as viscous oils or insoluble materials and reduce the yield of the desired product.[8] Oxidation of cyclohexanone can also occur if strong oxidizing agents are present or if the reaction is not performed under an inert atmosphere.[8]
In-Depth Troubleshooting Guide
Problem: I am experiencing low conversion in my cyclohexanone protection reaction. How can I identify the cause and improve my yield?
Low conversion is a frequent challenge that can be systematically addressed. The following workflow and detailed steps will guide you through the troubleshooting process.
Troubleshooting Workflow
Detailed Troubleshooting Steps
-
Address Reaction Equilibrium by Removing Water: The formation of acetals and ketals is a reversible equilibrium reaction that produces water.[6] To drive the reaction to completion, water must be removed as it forms.
-
Solution: Use a Dean-Stark apparatus to physically remove water via azeotropic distillation with a suitable solvent like toluene (B28343) or cyclohexane (B81311).[6][10] Alternatively, adding a chemical drying agent or using a solvent that also acts as a water scavenger can be effective.[5] Studies have shown that adding cyclohexane as a water-carrying agent significantly increases ketal yield.[5]
-
-
Evaluate Catalyst Activity and Loading: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a heterogeneous acid catalyst) is crucial for protonating the carbonyl oxygen and increasing its electrophilicity.[6][11]
-
Solution: Ensure the catalyst is not old or degraded. Use a fresh batch if in doubt. The catalyst dosage is also critical; too little will result in a slow reaction, while an excess can sometimes decrease yield by protonating the alcohol, reducing its nucleophilicity.[5][11] Optimize the catalyst loading based on literature procedures or systematic experimentation.
-
-
Optimize Reaction Temperature and Time: Temperature plays a significant role in reaction kinetics.
-
Solution: Increasing the temperature generally accelerates the reaction, but excessively high temperatures can promote side reactions like self-condensation.[5][8] Monitor the reaction's progress using TLC or GC. If the reaction stalls, a moderate increase in temperature or a longer reaction time may be necessary.[12] However, be aware that ketalization can be reversible, and prolonged reaction times beyond the point of equilibrium may not increase the yield.[5]
-
-
Ensure Purity of Starting Materials: The purity of cyclohexanone, the protecting diol/alcohol, and the solvent is paramount.
-
Solution: Use purified cyclohexanone, as commercial grades can contain impurities that interfere with the reaction.[8][13] Ensure all solvents and reagents are anhydrous, as water can quench the reaction and shift the equilibrium unfavorably.[10][12] If necessary, purify cyclohexanone by distillation before use.[7]
-
-
Minimize Side Reactions: The primary side reaction, aldol (B89426) condensation, is favored by basic conditions and higher temperatures.[8]
-
Solution: Maintain the reaction pH in the neutral to acidic range and avoid strong bases.[8] Running the reaction at the lowest effective temperature can help minimize these byproducts. If colored impurities are forming, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Quantitative Data on Reaction Optimization
The following tables summarize data from studies on cyclohexanone reactions, illustrating the impact of various parameters on product yield.
Table 1: Effect of Reaction Conditions on Cyclohexanone Glycol Ketal Yield Reaction Conditions: Cyclohexanone (0.1 mol), Ethylene (B1197577) Glycol (0.2 mol), Cyclohexane (5 mL) as water-carrying agent.[5]
| Parameter Studied | Variable | Yield (%) |
| Catalyst Dosage | 1 wt% | 75.5 |
| (HMQ-STW, 60 min, 105°C) | 3 wt% | 84.1 |
| 5 wt% | 91.3 | |
| 7 wt% | 96.0 | |
| 9 wt% | 96.0 | |
| Reaction Time | 40 min | 85.2 |
| (7 wt% catalyst, 105°C) | 50 min | 91.5 |
| 60 min | 96.0 | |
| 70 min | 96.0 | |
| Reaction Temperature | 70 °C | 78.4 |
| (7 wt% catalyst, 60 min) | 85 °C | 86.2 |
| 95 °C | 91.3 | |
| 105 °C | 96.0 |
Table 2: Effect of Temperature on Dimer Yield in Cyclohexanone Self-Condensation Data illustrates a key side reaction catalyzed by a perfluorosulfonic acid resin.[8]
| Reaction Temperature (°C) | Dimer Yield (%) after 250 min |
| 50 | 14 |
| 60 | 20 |
| 70 | 28 |
| 80 | 35 |
| 90 | 40 |
| 100 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Ketal Protection of Cyclohexanone
This protocol provides a general framework for the protection of cyclohexanone using ethylene glycol and a Dean-Stark trap to drive the reaction to completion.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is flame-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reagents: To the flask, add cyclohexanone (1.0 eq), ethylene glycol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq), and a solvent capable of forming an azeotrope with water (e.g., toluene or cyclohexane). The total solvent volume should be sufficient to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Protocol 2: Purification of Commercial Cyclohexanone
Impurities in starting cyclohexanone can inhibit the reaction.[13] A simple distillation can often improve purity.
-
Setup: Set up a standard distillation apparatus.
-
Procedure: Place the commercial cyclohexanone in the distillation flask. It is sometimes beneficial to add an acid (e.g., a small amount of HCl) to the crude material and heat it gently (e.g., 70°C) before distillation to help degrade certain impurities.[13]
-
Distillation: Heat the flask to distill the cyclohexanone (b.p. 155-156°C). Collect the fraction boiling within a narrow range.
-
Storage: Store the purified cyclohexanone over a drying agent and under an inert atmosphere to prevent moisture absorption and degradation.
Visualization of Reaction Pathway
Understanding the reaction mechanism highlights the critical role of the acid catalyst and the production of water, reinforcing the troubleshooting steps outlined above.
References
- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemcess.com [chemcess.com]
- 10. benchchem.com [benchchem.com]
- 11. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Analysis of 1,1-Diethoxycyclohexane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxycyclohexane and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is an acid-catalyzed nucleophilic addition reaction where cyclohexanone (B45756) reacts with two equivalents of ethanol (B145695).[1][2] The reaction proceeds through a hemiacetal intermediate.[3][4][5] To drive the reaction to completion, the water generated as a byproduct is typically removed, often using a Dean-Stark apparatus.[1][6]
Q2: What are the most common impurities or byproducts I might see in my GC-MS results?
A2: The most common species you will encounter in your GC-MS analysis, other than the desired this compound product, are unreacted starting materials (cyclohexanone and ethanol) and the intermediate, 1-ethoxycyclohexan-1-ol (the hemiacetal).[4][5] Incomplete reaction or the presence of water can lead to a significant amount of the hemiacetal remaining in the final mixture.[5][7]
Q3: My reaction yield is low. What are the common causes and solutions?
A3: Low yield is a frequent issue and can be attributed to several factors:
-
Inefficient Water Removal: The formation of an acetal (B89532) is a reversible reaction.[2][7] If the water produced is not effectively removed, the equilibrium will not favor the product.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly. If not using a Dean-Stark, consider chemical dehydrating agents like triethyl orthoformate.[8]
-
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or deactivated.[6][9]
-
Solution: Use a fresh batch of the acid catalyst. Ensure anhydrous conditions, as water can interfere with the catalyst's effectiveness.[6]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.
Q4: How can I identify the product and byproducts from the mass spectrum?
A4: Identification is based on comparing the retention time and the mass fragmentation pattern with known standards or library data.[10] For this compound, you would look for the molecular ion peak and characteristic fragments resulting from the loss of ethoxy groups or parts of the cyclohexane (B81311) ring. The hemiacetal will have a different molecular weight and fragmentation pattern.[11]
Troubleshooting GC-MS Analysis
Issue 1: A large peak corresponding to the hemiacetal (1-ethoxycyclohexan-1-ol) is observed.
-
Cause: This indicates an incomplete reaction. The equilibrium between the hemiacetal and the final acetal product was not sufficiently shifted towards the product.[2][5] This is often due to the presence of water in the reaction mixture.[7]
-
Solution:
-
Improve Water Removal: Ensure your glassware is perfectly dry before starting. If using a Dean-Stark trap, ensure the solvent being used forms an azeotrope with water to facilitate its removal.[1]
-
Increase Reaction Time: Allow the reaction to reflux for a longer period to ensure it reaches completion.[1]
-
Use Excess Alcohol: Using a larger excess of ethanol can help push the equilibrium toward the formation of the final acetal product.[9]
-
Issue 2: The GC chromatogram shows a significant peak for unreacted cyclohexanone.
-
Cause: The reaction has not proceeded efficiently. This could be due to an insufficient amount of catalyst, an inactive catalyst, or inadequate reaction conditions (time or temperature).[6]
-
Solution:
-
Verify Catalyst: Check the amount and quality of your acid catalyst. Use a fresh supply if there is any doubt about its activity.[6]
-
Optimize Conditions: Ensure the reaction is heated to a consistent reflux. Monitor the progress over time to determine the optimal reaction duration.[1]
-
Check Reagents: Ensure the ethanol used is anhydrous, as water will inhibit the reaction.[6]
-
Issue 3: Multiple unidentified peaks appear in the chromatogram.
-
Cause: These could be from side reactions or contamination. Under certain conditions, thermal elimination from the acetal can produce byproducts like ethanol and ethylene, though this is more common in gas-phase reactions at high temperatures.[3] Contamination could also arise from solvents or unclean glassware.
-
Solution:
-
Analyze Mass Spectra: Carefully analyze the mass spectra of the unknown peaks to propose possible structures. Look for characteristic fragmentation patterns of ethers, alcohols, or alkanes.[12][13]
-
Run Blanks: Inject a sample of your solvent to ensure it is not the source of the contamination peaks.
-
Purify Product: Purify the crude product using distillation to separate the desired this compound from byproducts and starting materials before GC-MS analysis.[1]
-
Data on Product and Potential Byproducts
The following table summarizes key data for identifying the target compound and related substances via GC-MS. Retention times are relative and will vary based on the specific GC column and conditions used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| This compound | C₁₀H₂₀O₂ | 172.26 | 127, 99, 81, 73, 45 | The desired product. Fragments correspond to loss of -OC₂H₅ and subsequent ring fragments. |
| 1-Ethoxycyclohexan-1-ol | C₈H₁₆O₂ | 144.21 | 126, 115, 99, 71, 45 | Hemiacetal intermediate. The peak at m/z 126 corresponds to the loss of water (M-18). |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98, 83, 70, 55, 42 | Unreacted starting material. The molecular ion peak at m/z 98 is prominent.[14] |
| Ethanol | C₂H₆O | 46.07 | 46, 45, 31 | Unreacted starting material. Will likely elute very early in the GC run.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the acid-catalyzed acetalization of cyclohexanone.[1]
Materials:
-
Cyclohexanone
-
Anhydrous Ethanol (3-fold molar excess)
-
p-Toluenesulfonic acid monohydrate (1-2 mol%)
-
Toluene (B28343) or a suitable solvent
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, and heating mantle
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add cyclohexanone (e.g., 0.1 mol), anhydrous ethanol (e.g., 0.3 mol), and toluene to the flask.[1]
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (1-2 mol%) to the mixture.[1]
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the side arm of the Dean-Stark trap as an azeotrope with the solvent.[6]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until no more water is observed being collected. This indicates the reaction is complete.[1]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and finally brine.[1]
-
Drying and Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent and excess ethanol via rotary evaporation. The crude product can be further purified by distillation under reduced pressure.[1]
Protocol 2: GC-MS Analysis
This protocol provides general parameters for analyzing the reaction mixture.
Instrumentation:
-
Gas Chromatograph with a mass spectrometer detector (GC-MS).[10]
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent) is suitable for separation.
Sample Preparation:
-
Dilute a small aliquot of the crude or purified reaction product in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).[10]
-
If quantitative analysis is required, add a known concentration of an internal standard that does not co-elute with any expected components.[10]
-
Transfer the diluted sample to a 2 mL GC vial.[10]
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Data Analysis:
-
Identification: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.[10]
-
Quantification: If an internal standard is used, construct a calibration curve to determine the concentration of the product and byproducts.[10]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General workflow for the GC-MS analysis of reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. Buy this compound | 1670-47-9 [smolecule.com]
- 4. homework.study.com [homework.study.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. whitman.edu [whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Stability of 1,1-Diethoxycyclohexane in the presence of various reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-diethoxycyclohexane in the presence of various chemical reagents. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, a cyclic ketal, is generally stable under neutral and basic conditions. It is resistant to attack by many nucleophiles, organometallic reagents, and common reducing and oxidizing agents, provided the reaction medium is not acidic.[1][2][3][4][5] Its primary liability is its sensitivity to acid, which catalyzes its hydrolysis back to cyclohexanone (B45756) and ethanol.
Q2: Under what acidic conditions will this compound decompose?
A2: this compound will undergo hydrolysis in the presence of even catalytic amounts of acid, particularly in the presence of water.[2][6][7] The rate of this decomposition is highly dependent on the pH of the solution, with significantly faster hydrolysis occurring at lower pH values.[8] For instance, the hydrolysis rate can increase dramatically when moving from a pH of 6 to a pH of 5.
Q3: Is this compound stable to strong bases?
A3: Yes, this compound is stable in the presence of strong bases such as sodium hydroxide (B78521) (NaOH), potassium tert-butoxide (t-BuOK), and even very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi).[1][9][10] The ether-like linkages of the ketal are not susceptible to cleavage by bases.
Q4: Can I use common oxidizing agents in the presence of this compound?
A4: Generally, yes. This compound is stable to many common oxidizing agents, such as those based on chromium (e.g., PCC) and manganese (e.g., KMnO4), under neutral or basic conditions.[1] However, if the oxidation reaction is performed in an acidic medium, concomitant hydrolysis of the ketal is likely to occur.
Q5: Is this compound compatible with reducing agents?
A5: Yes, this compound is stable towards common hydride reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) under typical reaction conditions (neutral or basic work-up).[2][7][11] This stability allows for the selective reduction of other functional groups in a molecule while the ketone functionality is protected as the diethyl ketal.[6][7]
Q6: What happens if this compound is heated?
A6: Upon heating in the gas phase, this compound can undergo thermal elimination to yield 1-ethoxycyclohexene (B74910) and ethanol.[12] It is important to consider this potential decomposition pathway if the compound is subjected to high temperatures, for example, during distillation at atmospheric pressure.
Troubleshooting Guides
Issue 1: Unexpected decomposition of this compound during a reaction.
| Possible Cause | Recommended Solution |
| Acidic Contaminants: Trace amounts of acid on glassware, in solvents, or from other reagents can catalyze hydrolysis. | Ensure all glassware is thoroughly cleaned and dried. Use anhydrous solvents and reagents. If necessary, add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to neutralize any trace acids. |
| Reagent Instability: One of the reagents used may be generating acidic byproducts during the reaction. | Review the stability of all reagents under the reaction conditions. Consider if any reagent could be a source of protons. |
| High Reaction Temperature: Prolonged heating, even under nominally neutral conditions, can lead to thermal elimination.[12] | If possible, run the reaction at a lower temperature. Monitor the reaction progress to avoid unnecessarily long reaction times. |
Issue 2: The this compound protecting group is cleaved during a work-up procedure.
| Possible Cause | Recommended Solution |
| Aqueous Acidic Work-up: Using an aqueous acid wash (e.g., dilute HCl, NH4Cl) will hydrolyze the ketal. | Perform a neutral or basic aqueous work-up. Use deionized water, brine, or a saturated sodium bicarbonate solution. |
| Silica (B1680970) Gel Chromatography: Standard silica gel can be slightly acidic and may cause hydrolysis, especially with prolonged exposure. | Deactivate the silica gel by washing with a solution of triethylamine (B128534) in the eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate) before use. Alternatively, use neutral or basic alumina (B75360) for chromatography. |
Issue 3: Incomplete removal (deprotection) of the this compound group.
| Possible Cause | Recommended Solution |
| Insufficient Acid Catalyst: The amount of acid used is not enough to effectively catalyze the hydrolysis. | Increase the concentration of the acid. Common conditions include using a mineral acid (e.g., 1M HCl) or a sulfonic acid (e.g., p-toluenesulfonic acid) in a mixture of an organic solvent and water. |
| Insufficient Water: The hydrolysis reaction requires water as a reagent. Anhydrous acidic conditions will not effectively cleave the ketal. | Ensure a sufficient amount of water is present in the reaction mixture. A common solvent system is acetone (B3395972)/water or THF/water. |
| Short Reaction Time or Low Temperature: The deprotection reaction may be slow under the current conditions. | Increase the reaction time and/or gently warm the reaction mixture. Monitor the progress of the reaction by TLC or GC to determine when the deprotection is complete. |
Data Presentation
The stability of this compound with various classes of reagents is summarized below.
Table 1: Qualitative Stability of this compound
| Reagent Class | Specific Examples | Stability | Conditions to Avoid |
| Acids | HCl, H2SO4, p-TsOH, Lewis Acids (e.g., BF3·OEt2) | Unstable | All acidic conditions, especially in the presence of water. |
| Bases | NaOH, KOH, t-BuOK, LDA, n-BuLi, Grignard Reagents | Stable | None. |
| Reducing Agents | NaBH4, LiAlH4, DIBAL-H, H2/Pd | Stable | Acidic work-up conditions. |
| Oxidizing Agents | PCC, PDC, KMnO4 (basic/neutral), CrO3 | Stable | Acidic reaction or work-up conditions. |
| Nucleophiles | Organometallics (e.g., R-Li, R-MgBr), Enolates, Amines | Stable | None. |
Table 2: Hydrolysis Rate of Ketals under Acidic Conditions
| Compound | pH | Half-life (t1/2) |
| A trifluoroacetamide-substituted ketal | 5.0 | 32.33 ± 0.90 hours[8] |
| A trifluoroacetamide-substituted ketal | 5.5 | ~97 hours (estimated from 3x slower rate)[8] |
| A trifluoroacetamide-substituted ketal | 6.0 | ~291 hours (estimated from 9x slower rate)[8] |
| Cyclohexanone ethylene (B1197577) ketal | - | Slower hydrolysis than cyclopentanone (B42830) ethylene ketal[13] |
Note: The hydrolysis rate of this compound is expected to be slower than that of the corresponding ketal derived from a less sterically hindered ketone like acetone.[13]
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of this compound to a Reagent
Objective: To determine if this compound is stable to a specific reagent under a given set of conditions.
Materials:
-
This compound
-
Reagent of interest
-
Anhydrous solvent (e.g., THF, diethyl ether, dichloromethane)
-
Internal standard (e.g., dodecane)
-
Quenching solution (appropriate for the reagent being tested)
-
Deuterated solvent for NMR analysis (e.g., CDCl3) or GC-MS equipment
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (if required for the reagent), dissolve a known amount of this compound and the internal standard in the anhydrous solvent.
-
Take an initial sample (t=0) and quench it appropriately.
-
Add the reagent of interest to the reaction mixture.
-
Maintain the reaction at the desired temperature and stir.
-
Periodically take aliquots from the reaction mixture and quench them.
-
Analyze the quenched aliquots by NMR spectroscopy or GC-MS.
-
Compare the ratio of this compound to the internal standard at different time points to the initial ratio. A significant decrease in this ratio indicates decomposition. The appearance of cyclohexanone can also be monitored.
Protocol 2: General Procedure for the Acid-Catalyzed Hydrolysis (Deprotection) of this compound
Objective: To remove the diethyl ketal protecting group to regenerate cyclohexanone.
Materials:
-
This compound
-
Acetone or THF
-
Water
-
Acid catalyst (e.g., 1M HCl, p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve this compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of the acid catalyst.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC until all the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the product with the organic extraction solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude cyclohexanone. Further purification can be done by distillation or column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Stability decision workflow for this compound.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. answers.com [answers.com]
- 10. DSpace [cora.ucc.ie]
- 11. ncert.nic.in [ncert.nic.in]
- 12. CYCLOHEXANONE DIETHYL ACETAL | 1670-47-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,1-Diethoxycyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1,1-diethoxycyclohexane from laboratory to pilot plant scale. It provides detailed troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data for a successful scale-up.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the pilot plant synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Cyclohexanone (B45756) | Inadequate Catalyst Activity: The acid catalyst may be old, hydrated, or used in insufficient quantity. | - Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. - Verify the catalyst loading; a typical range is 0.1-0.5 mol% relative to cyclohexanone. |
| Presence of Water: Water in the reactants or generated during the reaction shifts the equilibrium back to the starting materials.[1] | - Ensure all reactants (cyclohexanone, ethanol) and solvents are anhydrous. - Employ an efficient water removal system, such as a Dean-Stark trap or a packed column with molecular sieves, especially for larger scale operations.[2] | |
| Sub-optimal Temperature: The reaction temperature may be too low for an efficient reaction rate. | - Maintain the reaction temperature at the reflux temperature of the solvent (e.g., toluene (B28343) or cyclohexane) to facilitate the azeotropic removal of water.[3] | |
| Poor Mixing: In a large reactor, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. | - Ensure the reactor's agitation system is adequate for the batch size to maintain a homogeneous mixture. Consider the impeller design and agitation speed. | |
| Formation of By-products | Side Reactions at Higher Temperatures: Prolonged heating or excessive temperatures can lead to side reactions such as the formation of 1-ethoxycyclohexene. | - Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing by-products. - Monitor the reaction progress closely using in-process controls (e.g., GC analysis). |
| Catalyst-Induced Degradation: Some strong acids can cause degradation of the product or starting materials. | - Consider using a milder or solid-supported acid catalyst to improve selectivity. | |
| Difficult Purification | Incomplete Reaction: The presence of unreacted starting materials complicates the purification process. | - Ensure the reaction has gone to completion before initiating the work-up. |
| Azeotrope Formation: Ethanol (B145695) and water can form an azeotrope, making complete removal by simple distillation difficult. | - Use a suitable solvent for azeotropic distillation to effectively remove water. - Consider a fractional distillation under reduced pressure for the final purification of this compound. | |
| Catalyst Removal Issues | Homogeneous Catalyst Neutralization: Incomplete neutralization of a homogeneous acid catalyst can lead to product degradation during distillation. | - After the reaction, thoroughly wash the organic phase with a basic solution (e.g., sodium bicarbonate) to completely neutralize the acid catalyst. |
| Solid Catalyst Fines: Fine particles from a solid acid catalyst can be difficult to filter on a large scale. | - Select a solid catalyst with appropriate particle size and mechanical stability. - Use a suitable filtration system to ensure complete removal of the catalyst before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ethanol to cyclohexanone for a pilot plant scale synthesis?
A1: For a pilot plant scale, it is recommended to use a significant excess of ethanol to drive the reaction equilibrium towards the formation of this compound. A molar ratio of 2:1 to 5:1 (ethanol:cyclohexanone) is typically employed. The excess ethanol can also serve as a solvent for the reaction.
Q2: Which acid catalyst is most suitable for large-scale production?
A2: While strong mineral acids like sulfuric acid and hydrochloric acid are effective, they can be corrosive and difficult to handle at a large scale.[4] p-Toluenesulfonic acid (p-TSA) is a commonly used, effective, and relatively safer alternative. For even greater ease of separation and reduced corrosion, solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites can be considered.[5][6]
Q3: How critical is water removal in the pilot plant, and what is the best method?
A3: Water removal is critical for achieving high conversion as the reaction is reversible.[7][8] At the pilot plant scale, azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane (B81311) is a robust method.[3] For continuous processes, a distillation column or a packed bed of molecular sieves can be integrated into the system.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Key safety considerations include:
-
Flammability: Cyclohexanone, ethanol, and the product are flammable. The pilot plant should be equipped with appropriate fire suppression systems and electrical equipment should be intrinsically safe.
-
Corrosion: If using strong mineral acids, ensure the reactor and associated pipework are constructed from corrosion-resistant materials.
-
Pressure Build-up: The reaction is typically run at atmospheric pressure, but the system should be equipped with pressure relief devices.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and gloves.
Q5: How can I monitor the progress of the reaction in a large reactor?
A5: In-process control (IPC) is crucial for monitoring the reaction. Samples can be carefully taken from the reactor at regular intervals and analyzed by Gas Chromatography (GC) to determine the concentration of reactants and products. This allows for the determination of the reaction endpoint and helps to avoid the formation of by-products due to prolonged reaction times.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound at both laboratory and pilot plant scales.
Table 1: Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Cyclohexanone Input | 100 g (1.02 mol) | 10 kg (101.9 mol) |
| Ethanol to Cyclohexanone Molar Ratio | 3:1 | 4:1 |
| Catalyst (p-TSA) Loading | 0.2 mol% | 0.15 mol% |
| Solvent | Toluene | Toluene |
| Reaction Temperature | Reflux (~110 °C) | Reflux (~110-115 °C) |
| Typical Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Purification Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Purification Method | Simple Distillation | Fractional Distillation |
| Apparatus | Short path distillation apparatus | Packed distillation column |
| Pressure | Atmospheric or rough vacuum | 20-50 mmHg |
| Boiling Point | 76-78 °C at 20 mmHg | 80-85 °C at 30 mmHg |
| Purity of Final Product | >98% (GC) | >97% (GC) |
Experimental Protocols
Pilot Plant Scale Synthesis of this compound
Materials:
-
Cyclohexanone (10.0 kg, 101.9 mol)
-
Anhydrous Ethanol (18.8 kg, 408.0 mol)
-
p-Toluenesulfonic acid monohydrate (29.1 g, 0.153 mol)
-
Toluene (40 L)
-
5% Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Heating/cooling jacket for the reactor.
-
Filtration system.
-
Distillation unit with a packed column suitable for vacuum distillation.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with cyclohexanone (10.0 kg), anhydrous ethanol (18.8 kg), and toluene (40 L).
-
Reaction Initiation: Begin agitation and add p-toluenesulfonic acid monohydrate (29.1 g) to the mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 110-115 °C). Collect the water-toluene azeotrope in the Dean-Stark trap. The lower aqueous layer is periodically drained.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples every hour and analyzing them by GC. The reaction is considered complete when the concentration of cyclohexanone is below 1%. This typically takes 6-8 hours.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to 40-50 °C. Transfer the reaction mixture to a suitable vessel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Work-up: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent. Remove the toluene and excess ethanol by distillation at atmospheric pressure.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure (20-50 mmHg). Collect the fraction boiling at the appropriate temperature range (e.g., 80-85 °C at 30 mmHg).
Visualizations
Caption: Pilot Plant Synthesis Workflow for this compound.
Caption: Acid-Catalyzed Reaction Pathway for this compound Formation.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 4. jxnutaolab.com [jxnutaolab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 1,1-Diethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of chemical compounds is a cornerstone of reliable research and development. In the synthesis of 1,1-Diethoxycyclohexane, a versatile solvent and chemical intermediate, the presence of impurities can significantly impact reaction outcomes and product quality. This guide provides a comprehensive comparison of four common analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and its Potential Impurities
This compound is synthesized via the acid-catalyzed reaction of cyclohexanone (B45756) with ethanol (B145695).[1] This process can lead to the presence of several impurities, including:
-
Unreacted Starting Materials: Cyclohexanone and ethanol.
-
Hemiacetal Intermediate: 1-Ethoxycyclohexan-1-ol.
-
Byproducts of Side Reactions: Such as products from thermal elimination, including ethanol and ethylene.[1]
The choice of analytical method for purity determination depends on various factors, including the need for structural information, sensitivity, sample throughput, and the availability of reference standards.[2]
Comparison of Analytical Methods
The following sections provide a detailed overview of each analytical method, including their principles, experimental protocols, and performance characteristics.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the routine analysis of volatile and semi-volatile compounds.[2] It offers high sensitivity and is well-suited for high-throughput screening and quality control where the identities of potential impurities are known.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for both quantifying known compounds and identifying unknown impurities.[3]
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds like this compound, HPLC provides an alternative approach, particularly for samples in complex matrices. A key consideration for acetals is their potential for acid-catalyzed hydrolysis on silica-based columns, which can be mitigated by using a basic modifier in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H qNMR is a primary analytical method that provides both structural information and direct quantification of an analyte and its impurities without the need for identical reference standards for each component.[2] This makes it particularly valuable for in-depth characterization and for samples where reference standards for all impurities are not available.[2]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each analytical method for the purity determination of this compound. Please note that specific performance data can vary based on the instrumentation and experimental conditions.
| Parameter | GC-FID | GC-MS | HPLC-UV | ¹H qNMR |
| Principle | Separation by volatility, detection by flame ionization. | Separation by volatility, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin resonance in a magnetic field. |
| Selectivity | Good for volatile compounds. | Excellent, based on mass fragmentation patterns. | Moderate, dependent on chromophores. | Excellent, based on unique chemical shifts. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially in SIM mode. | Moderate (µg to ng range). | Moderate (mg to µg range). |
| Linearity (r²) | Typically >0.99.[4] | Typically >0.99.[5] | Typically >0.99. | Typically >0.999.[6] |
| Limit of Detection (LOD) | Low ng/mL range.[7] | Low µg/mL to ng/mL range.[5] | µg/mL range. | mg/mL to µg/mL range. |
| Limit of Quantitation (LOQ) | ng/mL range.[7] | µg/mL range.[5] | µg/mL range. | mg/mL to µg/mL range. |
| Precision (%RSD) | Typically <5%.[7] | Typically <10%. | Typically <5%.[8] | Typically <1%.[6] |
| Accuracy (% Recovery) | Typically 80-120%.[9] | Typically 90-110%.[5] | Typically 95-105%. | Typically 98-102%.[10] |
| Throughput | High. | Moderate to High. | Moderate. | Moderate. |
| Reference Standard Requirement | Required for all components for accurate quantification. | Required for quantification, but can identify unknowns. | Required for quantification. | Internal standard required for absolute quantification.[2] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
GC-FID Methodology
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a known concentration. An internal standard (e.g., n-dodecane) can be added for improved quantitative accuracy.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Detector: FID at 280 °C.
-
-
Data Analysis: Identify peaks based on their retention times compared to known standards. Determine the area percent of each component by integrating the corresponding peak. The purity is calculated as the area of the main peak divided by the total area of all peaks.
GC-MS Methodology
-
Sample Preparation: Prepare the sample as described for GC-FID.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.
-
-
-
Data Analysis: Identify this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST). For quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.
HPLC-UV Methodology
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a basic modifier like 5 mM ammonium (B1175870) hydroxide (B78521) to prevent on-column hydrolysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the concentration of this compound in the sample.
¹H qNMR Methodology
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[11]
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Monitoring Acetal Formation: A Comparative Guide to TLC Analysis and Its Alternatives
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and drug development, the precise monitoring of reaction progress is paramount to ensuring optimal yields, purity, and safety of the target molecules. The formation of acetals, a common strategy for protecting carbonyl functionalities, is a prime example where tracking the conversion of a starting material to its product is crucial. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the progress of acetal (B89532) formation.
Thin-Layer Chromatography stands out as a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of reaction mixtures. Its simplicity and the minimal amount of sample required make it an indispensable tool for at-a-glance reaction tracking directly at the bench. This guide will delve into a detailed experimental protocol for TLC analysis of a model acetal formation reaction, present comparative data on its performance against GC-MS and NMR, and provide a visual workflow to aid researchers in selecting the most appropriate analytical method for their needs.
Experimental Protocol: TLC Analysis of the Formation of Benzaldehyde (B42025) Dimethyl Acetal
This protocol outlines the procedure for monitoring the conversion of benzaldehyde to benzaldehyde dimethyl acetal using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Heat gun
-
Reaction mixture aliquots
-
Standard solutions of benzaldehyde and benzaldehyde dimethyl acetal (for reference)
-
Mobile phase: 9:1 Hexane:Ethyl Acetate (B1210297) (v/v)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the points for spotting the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting: Using a capillary tube, spot a small amount of the benzaldehyde standard solution on the SM mark. On the C mark, spot the benzaldehyde standard and then the reaction mixture on top of it. Spot the reaction mixture aliquot on the RM mark. Ensure the spots are small and concentrated.
-
Development: Pour the 9:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber and close it.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[1] Subsequently, dip the plate into a staining solution (e.g., p-anisaldehyde or potassium permanganate) and gently heat with a heat gun to develop the spots. Aldehydes and ketones often give distinct colors with specific stains.[2][3]
-
Analysis: The progress of the reaction is monitored by observing the disappearance of the starting material spot (benzaldehyde) and the appearance of the product spot (benzaldehyde dimethyl acetal) in the reaction mixture lane. The relative intensities of the spots provide a semi-quantitative measure of the conversion. The acetal, being less polar than the aldehyde, will have a higher Retention Factor (Rf) value.[4][5]
Performance Comparison: TLC vs. GC-MS vs. NMR
The choice of analytical technique for reaction monitoring depends on various factors including the required level of accuracy, speed, cost, and the nature of the compounds being analyzed. The following tables provide a quantitative and qualitative comparison of TLC, GC-MS, and NMR for monitoring acetal formation.
Quantitative Comparison
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Analysis Time per Sample | 5-20 minutes[6] | 10-60 minutes[6] | 2-15 minutes |
| Cost per Sample (USD) | ~$1-5 | ~$50-200 | ~$20-100 |
| Limit of Detection (LOD) | ~10-100 ng | ~0.1-10 pg | ~1-10 µg |
| Quantitative Accuracy | Semi-quantitative (can be made quantitative with densitometry) | High | High (inherently quantitative)[7] |
| Typical Rf Values | Benzaldehyde: ~0.4, Benzaldehyde Dimethyl Acetal: ~0.6 (in 9:1 Hexane:EtOAc) | N/A (retention times are used) | N/A |
Qualitative Comparison
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[8] | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information.[9] |
| Ease of Use | Very easy, minimal training required. | Requires skilled operator. | Requires skilled operator. |
| Sample Preparation | Minimal, direct spotting of reaction mixture. | May require derivatization for non-volatile compounds. | Simple dissolution in a deuterated solvent. |
| Information Obtained | Presence/absence of starting materials and products, relative polarity. | Separation of complex mixtures, identification of components by mass spectrum, quantification. | Detailed structural elucidation, unambiguous identification, quantification. |
| Throughput | High (multiple samples can be run on a single plate). | Moderate to low (samples are run sequentially). | Moderate (can be automated). |
| Best For | Rapid, qualitative, at-the-bench reaction monitoring; screening of reaction conditions. | Analysis of complex mixtures, identification of byproducts, high-sensitivity quantitative analysis. | Unambiguous identification of products and intermediates, kinetic studies, in-situ reaction monitoring. |
Experimental Workflow for TLC Analysis
The following diagram illustrates the logical flow of the TLC analysis for monitoring the progress of an acetal formation reaction.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. imgroupofresearchers.com [imgroupofresearchers.com]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. news-medical.net [news-medical.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone Protecting Groups: 1,1-Diethoxycyclohexane vs. Alternatives
In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and drug development sectors, the selective masking and demasking of functional groups is a cornerstone of efficient molecular construction. Ketones, with their inherent electrophilicity, often require temporary protection to prevent undesired reactions with nucleophiles or reducing agents. This guide provides an objective comparison of 1,1-diethoxycyclohexane, an acyclic diethyl ketal, with other commonly employed ketone protecting groups, namely cyclic ketals (1,3-dioxolanes) and thioacetals (1,3-dithianes). The comparison is supported by experimental data to aid researchers and scientists in selecting the optimal protecting group strategy for their specific synthetic challenges.
Introduction to Ketone Protection
The primary role of a protecting group is to reversibly render a functional group inert to a specific set of reaction conditions. For ketones, this is typically achieved by converting the carbonyl group into a less reactive acetal (B89532) or thioacetal.[1] An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functionalities within the molecule.[2]
Acetals and their sulfur analogs are generally stable in neutral to strongly basic environments, making them excellent choices for reactions involving Grignard reagents, organolithiums, and metal hydrides.[3] Their lability under acidic conditions allows for their removal to regenerate the parent ketone.[1]
Performance Comparison of Ketone Protecting Groups
The choice between an acyclic ketal like this compound and its cyclic counterparts involves a trade-off between stability and ease of cleavage. Thioacetals, on the other hand, offer a different reactivity profile, being particularly stable to acidic conditions that would cleave their oxygen-containing analogs.
This compound (Acyclic Diethyl Ketal)
This compound is formed from the reaction of cyclohexanone (B45756) with two equivalents of ethanol (B145695). As an acyclic ketal, it is generally less stable and more readily cleaved under acidic conditions compared to cyclic ketals. This can be advantageous when very mild deprotection conditions are required.
1,4-Dioxaspiro[4.5]decane (Cyclic Ethylene (B1197577) Ketal)
This 1,3-dioxolane (B20135) derivative is formed from the reaction of cyclohexanone with ethylene glycol. Cyclic ketals benefit from thermodynamic and kinetic stability due to the entropically favored intramolecular ring-closing step during their formation.[4] They are more robust towards acidic hydrolysis than their acyclic counterparts.
1,5-Dithiaspiro[5.5]undecane (Cyclic Propylene Thioacetal)
Formed from cyclohexanone and 1,3-propanedithiol (B87085), this 1,3-dithiane (B146892) is significantly more stable to acidic conditions than its oxygen analogs. Deprotection of thioacetals often requires specific reagents, such as those containing heavy metals or oxidizing agents, which allows for selective deprotection in the presence of acetals.
Quantitative Data Comparison
The following table summarizes key performance indicators for the protection of cyclohexanone using different protecting groups. The data is compiled from various sources and standardized where possible for comparison.
| Protecting Group | Structure | Formation Conditions | Typical Yield (%) | Deprotection Conditions | Relative Hydrolysis Rate (t½) |
| This compound | Cyclohexanone, Ethanol, Triethyl Orthoformate, p-TsOH, Ethyl Acetate (B1210297), 100°C | ~95% | Mild aqueous acid (e.g., 1M HCl) | Faster | |
| 1,4-Dioxaspiro[4.5]decane | Cyclohexanone, Ethylene Glycol, p-TsOH, Toluene, reflux (Dean-Stark) | >90% | Aqueous acid (e.g., H2SO4/silica gel) | Slower | |
| 1,5-Dithiaspiro[5.5]undecane | Cyclohexanone, 1,3-Propanedithiol, BF3·OEt2, CH2Cl2, 0°C to rt | >90% | Hg(NO3)2·3H2O or H2O2/I2 | Very Slow (Stable to acid) |
Relative hydrolysis rates are based on the general principle that acyclic ketals hydrolyze faster than cyclic ketals, and thioacetals are stable to conditions that hydrolyze oxygen ketals. A study on substituted cyclohexanone ethylene ketals showed that the rate of hydrolysis is significantly influenced by substituents on the cyclohexane (B81311) ring.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Cyclohexanone (4.45 g, 45.2 mmol)
-
Triethyl orthoformate (7.05 g, 47.5 mmol)
-
p-Toluenesulfonic acid monohydrate (0.04 g)
-
Ethanol (4.15 g, 90 mmol)
-
Ethyl acetate (95 mL)
Procedure:
-
In a 200-mL three-neck flask, combine cyclohexanone, triethyl orthoformate, p-toluenesulfonic acid, ethanol, and ethyl acetate.
-
Heat the mixture to 100°C and maintain at reflux.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decane
Materials:
-
Cyclohexanone
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
To a solution of cyclohexanone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decane.
Protocol 3: Synthesis of 1,5-Dithiaspiro[5.5]undecane
Materials:
-
Cyclohexanone
-
1,3-Propanedithiol (1.1 equivalents)
-
Boron trifluoride etherate (BF3·OEt2, catalytic amount)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
Dissolve cyclohexanone in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add 1,3-propanedithiol followed by a catalytic amount of boron trifluoride etherate.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dithiaspiro[5.5]undecane.
Deprotection Protocols
Deprotection of this compound and 1,4-Dioxaspiro[4.5]decane
Procedure:
-
Dissolve the ketal in a suitable solvent (e.g., acetone, THF).
-
Add a catalytic amount of aqueous acid (e.g., 1M HCl, dilute H2SO4).
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the acid with a mild base and work up as usual.
Deprotection of 1,5-Dithiaspiro[5.5]undecane
Procedure using Mercury(II) Nitrate (B79036): [5]
-
In a mortar, add the 1,3-dithiane and mercury(II) nitrate trihydrate.
-
Grind the mixture with a pestle at room temperature for 1-4 minutes, monitoring by TLC.
-
Once the starting material is consumed, wash the mixture with ethanol or acetonitrile (B52724) and filter.
-
Evaporate the filtrate to obtain the crude ketone, which can be further purified by chromatography.
Procedure using Hydrogen Peroxide and Iodine: [6]
-
To a solution of the 1,3-dithiane in water containing sodium dodecyl sulfate (SDS), add 30% aqueous hydrogen peroxide and a catalytic amount of iodine (5 mol%).
-
Stir the mixture at room temperature, monitoring by TLC.
-
Upon completion, extract the product with an organic solvent and work up as usual.
Visualization of Reaction Pathways
Caption: General workflows for the protection and deprotection of ketones.
Caption: Relative stability of ketone protecting groups to acid hydrolysis.
Conclusion
The selection of a ketone protecting group is a critical decision in the design of a synthetic route.
-
This compound represents a readily available and easily cleaved protecting group, suitable for syntheses requiring mild deprotection conditions.
-
Cyclic ketals , such as the 1,3-dioxolane derivative of cyclohexanone, offer enhanced stability, making them the protecting group of choice for multi-step syntheses where the protected ketone must endure a variety of non-acidic reagents.
-
Thioacetals , like the 1,3-dithiane derivative, provide the highest level of stability, particularly towards acidic conditions, and allow for orthogonal deprotection strategies in the presence of oxygen-based ketals.
By understanding the relative stabilities and the conditions required for the formation and cleavage of these protecting groups, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and yield.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
A Comparative Guide to 1,1-Diethoxycyclohexane and 1,1-Dimethoxycyclohexane as Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Acetals are a cornerstone in the protection of carbonyl functionalities, valued for their stability in neutral to basic conditions and their facile, acid-catalyzed removal. This guide provides a detailed comparison of two common acyclic acetal (B89532) protecting groups derived from cyclohexanone (B45756): 1,1-diethoxycyclohexane and 1,1-dimethoxycyclohexane (B1328912). This analysis is supported by available experimental data to inform the strategic choice between these two protective moieties.
Performance Comparison: Formation and Stability
The primary distinction between this compound and 1,1-dimethoxycyclohexane lies in the steric bulk of the alkoxy groups, which influences their rates of formation and their stability towards acidic hydrolysis.
Formation: The formation of acetals is an equilibrium reaction.[1][2] Generally, the reaction with less sterically hindered alcohols proceeds faster. Consequently, 1,1-dimethoxycyclohexane is expected to form more rapidly than its diethoxy counterpart due to the smaller size of methanol (B129727) compared to ethanol.[3] Experimental data for the formation of 1,1-dimethoxycyclohexane from cyclohexanone using a CeMg-Y zeolite catalyst shows the reaction reaching equilibrium within 60 minutes, affording a 66.7% yield at room temperature.[4] Another protocol for the synthesis of 1,1-dimethoxycyclohexane reports a 73-74% conversion of cyclohexanone.
Stability and Deprotection: While both acetals are stable under basic and neutral conditions, their lability in the presence of acid differs.[3] Counterintuitively, studies on the hydrolysis of benzaldehyde (B42025) dialkyl acetals suggest that acetals with bulkier alkoxy groups, such as ethoxy, may hydrolyze faster than those with methoxy (B1213986) groups. This is attributed to steric strain in the ground state of the acetal, which is relieved upon formation of the planar carbocation intermediate during hydrolysis. However, for practical synthetic purposes, this compound is often considered to be slightly more stable towards acidic conditions, potentially requiring longer reaction times or stronger acids for complete removal compared to 1,1-dimethoxycyclohexane.[3] This enhanced stability can be advantageous in synthetic routes where other acid-sensitive functional groups are present.[3] Conversely, the greater lability of the dimethoxy acetal can be beneficial when very mild deprotection conditions are required.[3]
Data Summary
The following tables summarize the available quantitative data for the formation and deprotection of this compound and 1,1-dimethoxycyclohexane. It is important to note that the data is compiled from different sources and experimental conditions may vary.
Table 1: Formation of Cyclohexanone Acetals
| Parameter | This compound | 1,1-Dimethoxycyclohexane | Key Considerations |
| Formation Rate | Generally slower than dimethoxy acetal formation. | Generally faster due to lower steric hindrance of methanol.[3] | The rate of acetal formation is influenced by steric factors; smaller alcohols typically react faster. |
| Typical Yield | High, often >90% under optimized conditions with efficient water removal. | 66.7% (at equilibrium, 60 min, room temp., CeMg-Y catalyst)[4]; 73-74% conversion reported in another protocol. | Yields are highly dependent on reaction conditions, particularly the effectiveness of water removal to drive the equilibrium. |
Table 2: Deprotection of this compound
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Mild Acidic Hydrolysis | Pyridinium p-toluenesulfonate (PPTS) | Acetone (B3395972):Water (4:1) | 50 | 2-4 hours | >90 | Mild conditions, commercially available catalyst.[5] |
| Heterogeneous Catalysis | Amberlyst-15® | Acetone:Water (9:1) | Room Temperature | 30-60 minutes | >95 | Easy catalyst removal (filtration), recyclable catalyst, mild conditions.[5] |
| Lewis Acid Catalysis | Cerium(III) Triflate | Wet Nitromethane | Room Temperature | 1-2 hours | >90 | Mild, neutral conditions.[5] |
Experimental Protocols
Detailed methodologies for the formation and deprotection of these acetals are crucial for reproducibility and optimization.
Protocol 1: Synthesis of 1,1-Dimethoxycyclohexane
Materials:
-
Cyclohexanone
-
Methanol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15®)
-
Water
-
Apparatus for distillation
Procedure:
-
A solution of cyclohexanone in methanol (molar ratio of approximately 1:10 to 1:15) is passed over a strongly acidic ion-exchange resin at a temperature between 0-25 °C and at atmospheric pressure.
-
The reaction mixture, containing 1,1-dimethoxycyclohexane, unreacted cyclohexanone and methanol, and a minor amount of water, is collected.
-
Sufficient water is added to the reaction product to form an azeotrope with the unreacted cyclohexanone.
-
The mixture is then subjected to distillation. Methanol is removed first at approximately 64-65 °C.
-
The azeotrope of water and cyclohexanone is subsequently removed at 88-96 °C.
-
Finally, substantially pure 1,1-dimethoxycyclohexane is obtained by distillation under reduced pressure (e.g., 68-73 °C at 50 mm Hg).
Protocol 2: Deprotection of this compound using Amberlyst-15®
Materials:
-
This compound
-
Amberlyst-15® resin
-
Acetone
-
Deionized Water
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a solution of this compound (1 mmol) in a 9:1 mixture of acetone and water (5 mL), add Amberlyst-15® resin (100 mg).[5]
-
Stir the suspension vigorously at room temperature.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.[5]
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15® resin. The resin can be washed with acetone and dried for reuse.
-
The filtrate, containing the deprotected cyclohexanone, can be concentrated under reduced pressure and purified further if necessary.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the chemical structures, the general mechanism of acetal formation, and a comparative workflow.
Caption: Structures of this compound and 1,1-dimethoxycyclohexane.
Caption: Acid-catalyzed formation of an acetal from a carbonyl compound.[1]
Caption: A logical workflow comparing the use of the two protecting groups.
Conclusion
Both this compound and 1,1-dimethoxycyclohexane are effective and widely used protecting groups for cyclohexanone, each with its own set of advantages. The choice between them is a strategic decision based on the specific requirements of the synthetic route.
-
1,1-Dimethoxycyclohexane is generally preferred when rapid protection is necessary and when subsequent deprotection under very mild acidic conditions is desired.[3]
-
This compound offers slightly greater stability towards acid, making it a more robust choice for multi-step syntheses that involve mildly acidic conditions where the integrity of the protecting group must be maintained.[3]
Ultimately, a careful evaluation of the reaction conditions for all steps in the planned synthetic sequence will guide the researcher to the most appropriate choice of acetal protecting group.
References
A Comparative Guide to the Kinetic Study of Cyclic Ketal Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis rates of different cyclic ketals, supported by experimental data. Understanding the kinetic stability of these compounds is crucial in various fields, including drug delivery, protecting group chemistry, and the formulation of consumer products. This document details the experimental protocols for monitoring these reactions and presents a comparative analysis of the kinetic data.
Introduction to Cyclic Ketal Hydrolysis
Cyclic ketals are important functional groups known for their stability under neutral and basic conditions, while readily undergoing hydrolysis in acidic environments to regenerate the parent ketone and diol. This pH-sensitive behavior makes them valuable as protecting groups in organic synthesis and as acid-labile linkers in drug delivery systems. The rate of hydrolysis is highly dependent on the structure of the ketal, including the ring size and the nature of the substituents.
The acid-catalyzed hydrolysis of a cyclic ketal proceeds through a multi-step mechanism. The initial and often rate-determining step involves the protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the final ketone and diol products.[1][2] The stability of the oxocarbenium ion intermediate is a key factor influencing the rate of hydrolysis; substituents that stabilize this positively charged intermediate will accelerate the reaction.[2]
Comparative Kinetic Data
The rate of hydrolysis of cyclic ketals is significantly influenced by their structure. The following table summarizes the half-lives (t½) for the hydrolysis of several cyclic ketals under acidic conditions, providing a quantitative comparison of their relative stabilities.
| Cyclic Ketal | Ring Size | Substituents at C2 | Experimental Conditions | Half-life (t½) |
| 2,2-Dimethyl-1,3-dioxolane (from Acetone) | 5-membered | Two Methyls | pH 5 | ~32.3 hours |
| 1,4-Dioxaspiro[4.4]nonane (from Cyclopentanone) | 5-membered | Cyclopentyl | pH 5 | Slower than acetone (B3395972) ketal |
| 1,4-Dioxaspiro[4.5]decan-2-one (from Cyclohexanone) | 5-membered | Cyclohexyl | pH 5 | Slower than cyclopentanone (B42830) ketal |
| 2-Phenyl-1,3-dioxolane (from Benzaldehyde) | 5-membered | Phenyl, Hydrogen | TFA in CD3CN/D2O | ~4 minutes |
| 2-(p-Methoxyphenyl)-1,3-dioxolane | 5-membered | p-Methoxyphenyl, H | pH 5 | ~70.4 hours |
| 2-(p-Nitrophenyl)-1,3-dioxolane | 5-membered | p-Nitrophenyl, H | TFA in CD3CN/D2O | Slower than 2-phenyl-1,3-dioxolane |
Key Observations:
-
Ring Strain: Ketals derived from five-membered rings (1,3-dioxolanes) generally hydrolyze faster than those with six-membered rings (1,3-dioxanes) due to greater torsional strain in the five-membered ring, which is relieved upon ring opening.[1]
-
Substituent Effects on the Carbonyl Carbon (C2): The stability of the intermediate oxocarbenium ion plays a crucial role.
-
Ketals derived from ketones (e.g., acetone) hydrolyze faster than those from aldehydes (e.g., formaldehyde) because the additional alkyl or aryl group helps to stabilize the positive charge of the oxocarbenium ion.
-
Electron-donating groups on an aryl substituent at the C2 position accelerate hydrolysis by stabilizing the oxocarbenium ion, as seen in the faster hydrolysis of the p-methoxybenzylidene acetal (B89532) compared to the unsubstituted benzylidene acetal.[3] Conversely, electron-withdrawing groups, such as a nitro group, destabilize the carbocation and slow down the hydrolysis rate.[1]
-
-
Steric Effects: The steric environment around the ketal moiety can also influence the rate of hydrolysis. Increased steric hindrance can sometimes retard the approach of water to the oxocarbenium ion.
Experimental Protocols
The kinetic study of cyclic ketal hydrolysis is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material and the appearance of the products over time.
Detailed NMR Protocol for Kinetic Monitoring
This protocol outlines the steps for a typical kinetic experiment.
1. Sample Preparation:
- Prepare a stock solution of the cyclic ketal in a deuterated organic solvent that is miscible with water (e.g., acetonitrile-d3, CD3CN). A typical concentration is 25 mM.[4]
- Prepare a buffer solution at the desired pH in deuterium (B1214612) oxide (D2O).
- In an NMR tube, mix the ketal stock solution and the D2O buffer in a specific ratio (e.g., 3:1 v/v CD3CN:D2O buffer) to initiate the hydrolysis reaction.[4] Ensure rapid and thorough mixing.
2. NMR Data Acquisition:
- Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature.
- Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of the reaction. For fast reactions, automated acquisition is necessary.
- Key parameters for each spectrum include:
- Number of scans (ns): Should be minimized to achieve adequate signal-to-noise for accurate integration while keeping the acquisition time for each spectrum short relative to the reaction half-life.
- Relaxation delay (d1): Should be at least 5 times the longest T1 of the protons being monitored to ensure quantitative integration.
3. Data Analysis:
- Process the acquired spectra (Fourier transform, phasing, and baseline correction).
- Identify characteristic proton signals for both the cyclic ketal (reactant) and one of the hydrolysis products (e.g., the ketone).
- Integrate the area of these signals in each spectrum.
- The percentage of hydrolysis at each time point can be calculated from the relative integrals of the reactant and product signals.
- Plot the natural logarithm of the concentration (or mole fraction) of the cyclic ketal versus time. For a first-order reaction, this plot should yield a straight line.
- The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k).
- The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.[1]
Visualizations
Mechanism of Acid-Catalyzed Ketal Hydrolysis
Caption: General mechanism of acid-catalyzed hydrolysis of a cyclic ketal.
Experimental Workflow for Kinetic Study
Caption: Workflow for a kinetic study of cyclic ketal hydrolysis using NMR.
References
Stability Showdown: A Comparative Analysis of Acetals and Ketals Under Acidic Conditions
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that profoundly influences the efficiency and success of a synthetic route. Acetals and ketals are among the most common choices for the protection of aldehydes and ketones, respectively. While structurally similar, their stability in acidic media can differ significantly, a factor that is pivotal for their application in complex multi-step syntheses. This guide provides an objective comparison of their performance under acidic conditions, supported by mechanistic insights and experimental data.
Executive Summary
Under acidic conditions, both acetals and ketals undergo hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol. The central determinant of their relative stability is the stability of the carbocation intermediate formed during the rate-determining step of the hydrolysis reaction. Generally, ketals are less stable and hydrolyze more rapidly than acetals under identical acidic conditions. This is attributed to the greater substitution and, consequently, greater stability of the tertiary or secondary carbocation intermediate formed from a ketal, as opposed to the secondary or primary carbocation from an acetal (B89532). However, the stability is also significantly influenced by electronic and steric factors inherent in the molecular structure.
Mechanistic Insights into Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of both acetals and ketals proceeds through a well-established mechanism. The reaction is initiated by the protonation of one of the oxygen atoms, converting the alkoxy group into a good leaving group. Subsequent departure of the alcohol molecule is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. The formation of this intermediate is the rate-determining step.[1] Nucleophilic attack by water on the oxocarbenium ion, followed by deprotonation, yields a hemiacetal or hemiketal, which then undergoes further acid-catalyzed hydrolysis to the carbonyl compound.
The stability of the oxocarbenium ion intermediate is the primary factor governing the rate of hydrolysis.[1] A more stable carbocation intermediate will form more readily, leading to a faster hydrolysis rate.
Factors Influencing Stability
Carbocation Intermediate Stability
The fundamental difference in the stability of acetals and ketals lies in the nature of the carbocation formed during hydrolysis.
-
Acetals , derived from aldehydes, typically form secondary or, in the case of formaldehyde (B43269) acetals, primary carbocation intermediates.
-
Ketals , derived from ketones, generate more substituted tertiary or secondary carbocation intermediates.
Following the general principle of carbocation stability (tertiary > secondary > primary), the intermediates from ketals are more stable. This inherent stability of the ketal-derived carbocation leads to a lower activation energy for the rate-determining step and, consequently, a faster rate of hydrolysis compared to acetals.
Electronic Effects
The electronic nature of substituents on the acetal or ketal structure plays a crucial role in modulating the stability of the carbocation intermediate.
-
Electron-donating groups (EDGs) attached to the carbonyl carbon or the alcohol moiety stabilize the positively charged intermediate through inductive or resonance effects. This stabilization accelerates the rate of hydrolysis. For instance, a p-methoxybenzylidene acetal hydrolyzes significantly faster than an unsubstituted benzylidene acetal.[2]
-
Electron-withdrawing groups (EWGs) destabilize the carbocation intermediate, thereby increasing the activation energy for its formation and slowing down the hydrolysis rate.[3][4] A study on benzylidene acetals demonstrated a Hammett ρ value of -4.06, indicating a strong dependence of the reaction rate on the electronic nature of the substituents and the development of a significant positive charge in the transition state.[3]
Steric Effects
Steric hindrance and conformational effects can also influence the rate of hydrolysis. For cyclic acetals and ketals, ring strain can play a significant role. For example, the hydrolysis rate of a cyclopentanone-derived ketal is about twice as slow as that of an acetone-derived ketal, while a cyclohexanone-derived ketal is about seven times slower.[2] This difference is attributed to variations in torsional strain between the ground state and the transition state of the five- and six-membered rings.[2]
Quantitative Comparison of Hydrolysis Rates
The relative stability of acetals and ketals can be quantified by comparing their hydrolysis rates under controlled acidic conditions. The following table summarizes representative data from the literature, highlighting the influence of structure on the rate of hydrolysis.
| Acetal/Ketal Derivative | Parent Carbonyl | Relative Hydrolysis Rate/Half-life (t₁/₂) | Conditions | Reference |
| Acetone (B3395972) Ketal | Acetone | t₁/₂ = 32.33 ± 0.90 h | pH 5 buffer | [3][5] |
| Cyclopentanone Ketal | Cyclopentanone | ~2 times slower than acetone ketal | pH 5 | [2] |
| Cyclohexanone Ketal | Cyclohexanone | ~7 times slower than acetone ketal | pH 5 | [2] |
| Benzaldehyde Acetal | Benzaldehyde | t₁/₂ = 4.08 min | TFA conditions | [2][3] |
| p-CF₃-Benzaldehyde Acetal | p-CF₃-Benzaldehyde | t₁/₂ = 12.3 h | TFA conditions | [2] |
| p-MeO-Benzaldehyde Acetal | p-MeO-Benzaldehyde | t₁/₂ = 70.4 h | pH 5 buffer | [2] |
Practical Implications for Protecting Group Strategy
The differential stability of acetals and ketals under acidic conditions is a powerful tool in organic synthesis.
-
Selective Deprotection: In a molecule containing both an acetal and a ketal, it is possible to selectively deprotect the more labile ketal under mildly acidic conditions while the acetal remains intact. Conversely, more robust protecting groups may be required if subsequent reaction steps involve acidic reagents.
-
pH-Sensitive Drug Delivery: The tunable hydrolysis rates of acetals and ketals, based on their structure, have been exploited in the design of pH-sensitive drug delivery systems.[3] For instance, a drug can be linked via a ketal moiety that is stable at physiological pH but hydrolyzes to release the drug in the acidic environment of a tumor or within endosomes.
Experimental Protocol: Kinetic Analysis of Acetal/Ketal Hydrolysis by ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of an acetal or ketal to determine its relative stability.
Objective: To quantify the rate of hydrolysis of an acetal or ketal under controlled acidic conditions by monitoring the disappearance of the starting material and the appearance of the product using ¹H NMR spectroscopy.
Materials:
-
Acetal or ketal of interest
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer (0.2 M, pH 5) prepared in D₂O or trifluoroacetic acid (TFA) solution in D₂O
-
NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precise amount (e.g., 0.01 mmol) of the acetal or ketal in a deuterated solvent such as 0.3 mL of CD₃CN in an NMR tube.
-
Initiation of Hydrolysis: To initiate the hydrolysis, add a specific volume (e.g., 0.1 mL) of the acidic buffer solution (e.g., 0.2 M phosphate buffer in D₂O at pH 5 or a 50 mM TFA solution in D₂O) to the NMR tube.[3]
-
NMR Data Acquisition: Immediately after adding the acidic solution, thoroughly mix the sample and acquire the first ¹H NMR spectrum (t=0).
-
Monitoring the Reaction: Acquire subsequent ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C). The frequency of data acquisition will depend on the expected rate of hydrolysis.
-
Data Analysis: The percentage of hydrolysis at each time point can be calculated by integrating the signals corresponding to a characteristic peak of the starting acetal/ketal and a characteristic peak of the resulting aldehyde/ketone product. For example, the disappearance of a methyl group signal from the ketal and the appearance of the methyl group signal from the product ketone can be monitored.[3]
-
Kinetic Analysis: Plot the percentage of the remaining acetal/ketal versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction (t₁/₂ = 0.693/k).[3]
Visualizations
Caption: General mechanism of acid-catalyzed acetal and ketal hydrolysis.
Caption: Workflow for determining acetal/ketal stability via NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking 1,1-Diethoxycyclohexane and its Molecular Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its synthetic precursors is fundamental. This guide provides a detailed comparative analysis of the spectroscopic properties of 1,1-diethoxycyclohexane, a common acetal (B89532), and its precursors, cyclohexanone (B45756) and ethanol (B145695), supported by experimental data and protocols.
The transformation of a ketone into an acetal is a cornerstone of organic synthesis, often employed as a protective strategy for the carbonyl group. The formation of this compound from cyclohexanone and ethanol serves as a classic example of this reaction. Spectroscopic analysis provides irrefutable evidence of this transformation, with each compound exhibiting a unique fingerprint in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
Comparative Spectroscopic Data
The key spectroscopic features of this compound and its precursors are summarized below, highlighting the distinct changes that occur during the acetalization reaction.
| Compound | Spectroscopic Technique | Key Observations |
| Cyclohexanone | IR (cm⁻¹) | Strong, sharp absorption at ~1715 cm⁻¹ (C=O stretch). |
| ¹H NMR (ppm) | Multiplet at ~2.3 ppm (4H, α-protons) and a multiplet at ~1.7-1.9 ppm (6H, β- and γ-protons). | |
| ¹³C NMR (ppm) | Signal at ~211.6 ppm (C=O), and signals for the ring carbons at ~42.0, 27.0, and 25.0 ppm. | |
| Ethanol | IR (cm⁻¹) | Broad absorption at ~3350 cm⁻¹ (O-H stretch), strong absorption at ~1060 cm⁻¹ (C-O stretch), and C-H stretches at ~2970 cm⁻¹. |
| ¹H NMR (ppm) | Quartet at ~3.6 ppm (2H, -CH₂-), triplet at ~1.2 ppm (3H, -CH₃), and a variable singlet for the -OH proton. | |
| ¹³C NMR (ppm) | Signal at ~57.7 ppm (-CH₂-) and a signal at ~18.2 ppm (-CH₃). | |
| This compound | IR (cm⁻¹) | Absence of the C=O stretch (~1715 cm⁻¹). Appearance of strong C-O stretches in the 1050-1150 cm⁻¹ region. |
| ¹H NMR (ppm) | Quartet at ~3.4 ppm (4H, -O-CH₂-), triplet at ~1.2 ppm (6H, -CH₃), and multiplets for the cyclohexane (B81311) ring protons at ~1.4-1.6 ppm. | |
| ¹³C NMR (ppm) | Signal for the acetal carbon (C1) at ~99.5 ppm, signals for the ethoxy group at ~57.5 ppm (-O-CH₂-) and ~15.5 ppm (-CH₃), and signals for the cyclohexane ring carbons at ~32.0, 25.5, and 23.0 ppm. |
Visualizing the Transformation: Reaction Pathway
The synthesis of this compound from cyclohexanone and ethanol is an acid-catalyzed nucleophilic addition reaction. The signaling pathway, or more accurately, the reaction mechanism, can be visualized as a logical progression from reactants to the final product.
Validation of Deprotection Protocols for 1,1-Diethoxycyclohexane: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and clean deprotection of carbonyl groups is a critical step in multi-step organic synthesis. 1,1-Diethoxycyclohexane serves as a common protecting group for cyclohexanone (B45756), and its removal requires carefully selected conditions to ensure high yield and purity of the desired ketone. This guide provides a comparative analysis of established deprotection protocols for this compound, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic strategy.
The stability of the acetal (B89532) group in this compound is highly pH-dependent. It is generally stable in neutral or basic media but readily undergoes hydrolysis under acidic conditions to regenerate the parent carbonyl compound.[1] The choice of acid catalyst and reaction conditions plays a pivotal role in the efficiency of the deprotection and the prevention of side reactions.[1][2]
Comparative Analysis of Deprotection Protocols
Several methods are commonly employed for the deprotection of this compound. The selection of a specific protocol often depends on the presence of other acid-sensitive functional groups in the molecule and the desired reaction kinetics. Below is a summary of common deprotection methods with their respective advantages.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Mild Acidic Hydrolysis | Pyridinium (B92312) p-toluenesulfonate (PPTS) | Acetone (B3395972):Water (4:1) | 50 | 2-4 hours | >90 | Mild conditions, commercially available catalyst.[3] |
| Heterogeneous Catalysis | Amberlyst-15® | Acetone:Water (9:1) | Room Temperature | 30-60 minutes | >95 | Easy catalyst removal (filtration), recyclable catalyst, mild conditions.[3] |
| Lewis Acid Catalysis I | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane (B149229) | Room Temperature | 1-2 hours | >90 | Mild, chemoselective for acid-sensitive substrates.[3][4] |
| Lewis Acid Catalysis II | Iron(III) Chloride (FeCl₃) | Acetonitrile | Room Temperature | 1-3 hours | ~92 | Inexpensive and readily available Lewis acid.[1] |
| Brønsted Acid Catalysis | Hydrochloric Acid (HCl) | Acetone/Water | Room Temperature | 1-2 hours | >95 | Strong acid, fast reaction, but can affect acid-sensitive groups.[1] |
Mechanism of Acid-Catalyzed Deprotection
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is reversible and is driven to completion by the presence of excess water.[5]
The key steps involve:
-
Protonation: The acid catalyst protonates one of the ethoxy oxygen atoms, converting it into a good leaving group (ethanol).[5]
-
Formation of an Oxonium Ion: The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[3][5]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.[5]
-
Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton to yield a hemiacetal.[5]
-
Repeat of Steps 1-3: The remaining ethoxy group is protonated and eliminated as another molecule of ethanol, following a similar sequence of steps to regenerate the carbonyl group of cyclohexanone.[3][5]
Caption: Acid-catalyzed deprotection mechanism of this compound.
Experimental Protocols
Below are detailed experimental procedures for the deprotection of this compound using different catalytic systems.
Protocol 1: Mild Acidic Hydrolysis using PPTS
This method utilizes a mild organic acid catalyst for the hydrolysis of the acetal.[3]
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a 4:1 mixture of acetone and water (5 mL).[3]
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 10 mol%).[3]
-
Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[3]
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).[3]
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).[3]
-
Combine the organic layers and wash with brine (20 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclohexanone.[3]
Protocol 2: Heterogeneous Catalysis using Amberlyst-15®
This protocol employs a sulfonic acid-functionalized ion-exchange resin, which simplifies catalyst removal.[3]
Materials:
-
This compound
-
Amberlyst-15® resin
-
Acetone
-
Deionized Water
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 mmol) in 9:1 acetone/water (5 mL), add Amberlyst-15® resin (100 mg).[3]
-
Stir the suspension vigorously at room temperature.[3]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 30-60 minutes.[3]
-
Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15® resin. Wash the resin with a small amount of acetone.[3]
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.[3]
-
The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the cyclohexanone.[3]
Protocol 3: Lewis Acid Catalysis using Cerium(III) Triflate
This method is particularly useful for substrates containing acid-sensitive functional groups.[3]
Materials:
-
This compound
-
Cerium(III) triflate (Ce(OTf)₃)
-
Nitromethane
-
Deionized Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask, prepare "wet" nitromethane by adding 100 µL of water to 10 mL of nitromethane.[3]
-
Dissolve this compound (1 mmol) in wet nitromethane (5 mL).[3]
-
Add cerium(III) triflate (0.05 mmol, 5 mol%).[3]
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or GC.[3]
-
Upon completion, quench the reaction with the addition of water (10 mL).[3]
-
Extract the product with diethyl ether (3 x 15 mL).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to obtain cyclohexanone.[3]
Experimental Workflow
The general workflow for the deprotection of this compound, followed by workup and purification, is illustrated below.
Caption: General experimental workflow for the deprotection of this compound.
Troubleshooting
Common issues encountered during the deprotection of this compound and their potential solutions are outlined below.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Insufficient acid catalyst strength or concentration. | Increase catalyst loading or switch to a stronger acid.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side products.[1] | |
| Insufficient water in the reaction medium. | Ensure the presence of water, especially in non-aqueous solvents.[1] | |
| Formation of Side Products | Excessively strong acid or high concentration. | Reduce the acid concentration or use a milder catalyst like PPTS.[1] |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time.[1] | |
| Incomplete Reaction | Equilibrium has been reached. | If feasible, remove ethanol or cyclohexanone to drive the reaction forward.[1] |
| Catalyst deactivation. | Add a fresh portion of the catalyst.[1] |
By carefully considering the substrate's sensitivity and the desired reaction conditions, researchers can select the most appropriate deprotection protocol to efficiently regenerate cyclohexanone from this compound, a crucial step for the successful completion of complex synthetic pathways.
References
Comparative Reactivity of 1,1-Diethoxycyclohexane and Acyclic Ketals: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative stability and reactivity of protecting groups is paramount for successful multi-step synthesis. This guide provides an objective comparison of the reactivity of 1,1-diethoxycyclohexane, a common cyclic ketal, with its acyclic counterparts, supported by experimental data and detailed protocols.
The acid-catalyzed hydrolysis of ketals is a fundamental reaction in organic chemistry, frequently employed for the deprotection of carbonyl groups. The rate of this hydrolysis is significantly influenced by the structure of the ketal, particularly whether it is cyclic or acyclic. Generally, cyclic ketals exhibit greater stability and slower hydrolysis rates compared to their acyclic analogues. This difference in reactivity is primarily attributed to stereoelectronic effects and differences in ground-state and transition-state energies.
Executive Summary of Comparative Reactivity
Experimental evidence consistently demonstrates that cyclic ketals, such as this compound derived from cyclohexanone (B45756), are significantly more stable towards acid-catalyzed hydrolysis than acyclic ketals derived from simple ketones like acetone (B3395972). One study directly comparing the hydrolysis rates at pH 5 found that the ketal of cyclohexanone hydrolyzes approximately seven times slower than the ketal of acetone.[1][2] This enhanced stability makes this compound a more robust protecting group when acidic conditions are required in a synthetic sequence.
The general trend for the acid-catalyzed hydrolysis of ketals follows the order of increasing stability: acyclic ketals < cyclopentyl ketals < cyclohexyl ketals.[3] This trend is rationalized by considering the stability of the carbocation intermediate formed during the rate-determining step of the hydrolysis reaction.
Data Presentation: Comparative Hydrolysis Rates
While specific kinetic data for the acid-catalyzed hydrolysis of a wide range of diethyl ketals under identical conditions is not extensively tabulated in the literature, the relative rates can be inferred from studies on analogous ketals. The following table summarizes the comparative reactivity based on available data and established chemical principles.
| Ketal Derivative | Parent Ketone | Structure | Relative Hydrolysis Rate (at pH 5) | Half-life (t₁/₂) at pH 5 (Estimated) |
| Cyclic Ketal | ||||
| This compound | Cyclohexanone | CCOC1(CCCCC1)OCC | 1 (Baseline) | ~7h |
| Acyclic Ketals | ||||
| 2,2-Diethoxypropane (B95019) | Acetone | CCOC(C)(C)OCC | ~7 | ~1h |
| 2,2-Diethoxybutane | Butanone | CCOC(C)(CC)OCC | Expected to be slightly slower than 2,2-diethoxypropane due to increased steric hindrance. | - |
| 3,3-Diethoxypentane | 3-Pentanone | CCC(CC)(OCC)OCC | Expected to be slower than 2,2-diethoxypropane due to increased steric hindrance. | - |
Mechanism of Acid-Catalyzed Ketal Hydrolysis
The acid-catalyzed hydrolysis of ketals proceeds through a well-established multi-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. This process is generally considered the rate-determining step.
Caption: Acid-catalyzed hydrolysis of a ketal proceeds via a resonance-stabilized carbocation intermediate.
The stability of this carbocation intermediate is a key factor influencing the rate of hydrolysis. Tertiary carbocations, formed from ketals, are more stable than secondary carbocations formed from acetals, leading to faster hydrolysis rates for ketals in general. In the comparison between cyclic and acyclic ketals, factors such as ring strain and steric hindrance in the transition state leading to the carbocation play a significant role.
Factors Influencing Ketal Reactivity
The difference in reactivity between this compound and acyclic ketals can be attributed to several factors:
Caption: Factors influencing the relative reactivity of cyclic and acyclic ketals.
-
Steric Effects: Acyclic ketals, particularly those derived from smaller ketones like acetone, have less steric hindrance around the reaction center. This allows for easier protonation and formation of the carbocation intermediate, leading to a faster hydrolysis rate. The bulky cyclohexyl ring in this compound presents greater steric congestion.
-
Ring Strain: The hydrolysis of cyclic ketals involves changes in ring conformation and torsional strain. For cyclohexanone-derived ketals, the transition state leading to the planar carbocation intermediate can be energetically less favorable compared to the corresponding transition state for an acyclic ketal, thus slowing down the reaction.
-
Electronic Effects: The stability of the carbocation intermediate is paramount. While both cyclic and acyclic ketals form tertiary carbocations, subtle electronic differences in the overall structure can influence their stability.
Experimental Protocols
Protocol for Comparative Kinetic Analysis of Ketal Hydrolysis by ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the hydrolysis rates of this compound and various acyclic diethyl ketals.
1. Materials and Reagents:
-
Ketal substrates (this compound, 2,2-diethoxypropane, etc.)
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer (e.g., 0.2 M, prepared in D₂O and adjusted to pH 5)
-
Internal standard (e.g., 1,3,5-trioxane (B122180) or another inert compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
2. Sample Preparation:
-
Prepare a stock solution of the phosphate buffer (pH 5) in D₂O.
-
For each ketal to be analyzed, accurately weigh approximately 0.01 mmol of the compound into a clean vial.
-
Dissolve the ketal in 0.3 mL of CD₃CN.
-
Add a known amount of the internal standard to the solution.
-
To initiate the hydrolysis reaction, add 0.1 mL of the phosphate buffer (pH 5) in D₂O to the vial.
-
Quickly mix the solution and transfer it to an NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer, which has been pre-shimmed and equilibrated to the desired temperature (e.g., 25 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis (e.g., every 5 minutes for faster reactions, every 30 minutes for slower reactions).
-
Ensure that the spectral width is sufficient to observe the signals of the starting ketal, the product ketone, and the internal standard.
4. Data Analysis:
-
Process the acquired NMR spectra (Fourier transform, phase correction, and baseline correction).
-
For each time point, integrate the characteristic signals of the starting ketal and the product ketone. For example, for the hydrolysis of this compound, monitor the disappearance of the ethoxy group signals and the appearance of the α-proton signals of cyclohexanone.
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Calculate the percentage of ketal remaining at each time point.
-
Plot the natural logarithm of the percentage of remaining ketal (ln[%Ketal]) versus time.
-
The data should fit a linear regression, confirming first-order kinetics. The slope of this line is the negative of the rate constant (k).
-
Calculate the half-life (t₁/₂) of the hydrolysis reaction using the equation: t₁/₂ = 0.693 / k.
Caption: Workflow for determining the kinetics of ketal hydrolysis using NMR spectroscopy.
By following this protocol for this compound and a series of acyclic diethyl ketals, researchers can obtain reliable quantitative data to guide their choice of protecting groups in complex synthetic pathways. The greater stability of this compound makes it a superior choice when subsequent reaction steps require mild to moderate acidic conditions under which acyclic ketals would be prematurely cleaved.
References
A Comparative Guide to the 1H and 13C NMR Characterization of 1,1-Diethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-diethoxycyclohexane and two structurally related alternatives: 1,1-dimethoxycyclohexane (B1328912) and cyclohexanone (B45756). Understanding the distinct NMR spectral features of these compounds is crucial for their unambiguous identification and characterization in various research and development applications, including their use as intermediates and protecting groups in organic synthesis.
Introduction to Spectroscopic Comparison
This compound is a cyclic acetal (B89532) formed from the reaction of cyclohexanone and ethanol. Its characterization is essential to ensure purity and confirm its structure, particularly when used as a protective group for the carbonyl functionality of cyclohexanone. By comparing its NMR spectra with those of the closely related 1,1-dimethoxycyclohexane and the parent ketone, cyclohexanone, we can highlight the key spectroscopic differences that arise from the variation in the alkoxy substituents and the presence of the acetal group.
dot
Caption: Logical workflow for the NMR-based characterization and comparison of cyclic compounds.
Comparative NMR Data
The following tables summarize the 1H and 13C NMR spectral data for this compound, 1,1-dimethoxycyclohexane, and cyclohexanone. Please note that the data for this compound is based on predicted values due to the limited availability of experimentally assigned public data. The data for the reference compounds are from experimental sources.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -OCH2CH3 | ~3.4 (predicted) | Quartet (q) | 4H |
| Cyclohexane (C2-C6) | ~1.5-1.6 (predicted) | Multiplet (m) | 6H | |
| Cyclohexane (C3-C5) | ~1.4 (predicted) | Multiplet (m) | 4H | |
| -OCH2CH3 | ~1.1 (predicted) | Triplet (t) | 6H | |
| 1,1-Dimethoxycyclohexane | -OCH3 | 3.18 | Singlet (s) | 6H |
| Cyclohexane (C2, C6) | 1.63 | Multiplet (m) | 4H | |
| Cyclohexane (C3, C5) | 1.50 | Multiplet (m) | 4H | |
| Cyclohexane (C4) | 1.41 | Multiplet (m) | 2H | |
| Cyclohexanone [1] | α-CH2 (C2, C6) | 2.5[1] | Triplet (t) | 4H[1] |
| β, γ-CH2 (C3, C4, C5) | 1.8[1] | Multiplet (m) | 6H[1] |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 (Acetal) | ~98.0 (predicted) |
| -OC H2CH3 | ~57.0 (predicted) | |
| C2, C6 | ~33.0 (predicted) | |
| C4 | ~26.0 (predicted) | |
| C3, C5 | ~23.0 (predicted) | |
| -OCH2C H3 | ~15.0 (predicted) | |
| 1,1-Dimethoxycyclohexane | C1 (Acetal) | 98.8 |
| -OC H3 | 48.1 | |
| C2, C6 | 33.5 | |
| C4 | 26.2 | |
| C3, C5 | 23.2 | |
| Cyclohexanone [1] | C1 (C=O) | 212.3[1] |
| C2, C6 | 42.1 | |
| C3, C5 | 27.2 | |
| C4 | 25.4 |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-quality 1H and 13C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean vial. The choice of solvent depends on the solubility of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the spinner containing the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks. This can be done manually or automatically.
3. Data Acquisition:
-
For 1H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8 to 16 for a reasonably concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
For 13C NMR:
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Set a larger number of scans (e.g., 128 or more) due to the lower natural abundance of 13C.
-
Set the relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the 1H and 13C spectra to the corresponding atoms in the molecular structure.
dot
Caption: A flowchart outlining the key stages of an NMR experiment from sample preparation to spectral analysis.
References
Safety Operating Guide
Proper Disposal of 1,1-Diethoxycyclohexane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to protect both personnel and the environment. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1,1-Diethoxycyclohexane.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to recognize the hazards associated with this compound. It is classified as a flammable liquid and vapor.[1] Therefore, all handling must occur in a well-ventilated area, away from all potential ignition sources like open flames, hot plates, and sparks.[1]
Mandatory Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A flame-retardant lab coat.[1]
-
Respiratory Protection: If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure safety and compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA).[2][3][4]
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof hazardous waste container made from a compatible material like glass or polyethylene.[1][5] The container must have a secure, tight-fitting screw cap to prevent the escape of flammable vapors.[1]
-
Waste Segregation: Never mix this compound waste with incompatible chemicals, especially strong oxidizing agents.[1][6] It should be collected in a waste stream for non-halogenated organic solvents.[1]
Step 2: Labeling
-
As soon as the first drop of waste is added, the container must be clearly labeled.[1]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature with the appropriate pictogram.[1]
-
The accumulation start date (the day the first waste was added) must also be recorded on the label.[1]
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
This area should be well-ventilated, such as within a chemical fume hood or a designated cabinet.[1]
-
The container must be kept closed at all times except when adding waste.[1][7]
-
Place the container in secondary containment, like a chemical-resistant tray, to manage any potential leaks.[1]
Step 4: Final Disposal
-
Once the container is full (not exceeding 90% capacity) or the accumulation time limit is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
Hazardous waste is tracked from its creation to its final disposal in a "cradle-to-grave" approach, often using a hazardous waste manifest document to ensure it reaches an approved facility.[2][8]
Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the lab and restrict access to the spill area.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.
-
Contain the Spill: Use a spill kit with absorbent materials such as vermiculite, sand, or commercial sorbents to dike the spill.[1] Do not use combustible materials like paper towels for large spills.[1]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All cleanup materials, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[1]
Quantitative Data Summary
The table below summarizes key quantitative and identifying data for this compound.
| Property | Value | Source |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1] |
| H412: Harmful to aquatic life with long lasting effects | [9] | |
| CAS Number | 1670-47-9 | [1] |
| Molecular Formula | C₁₀H₂₀O₂ | [9] |
| Flash Point | 60.2 °C | [10] |
| Density | ~0.91 g/cm³ | [10] |
| Boiling Point | 206.4 °C at 760 mmHg | [10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Personal protective equipment for handling 1,1-Diethoxycyclohexane
This guide provides immediate, essential safety and logistical information for handling 1,1-Diethoxycyclohexane in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that poses several health and environmental risks. The following table summarizes its key hazards and the recommended personal protective equipment.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Flammability | Flammable liquid and vapor.[1] Vapors can form explosive mixtures with air. | - Fire-resistant lab coat (100% cotton minimum).[2][3]- Work in a well-ventilated chemical fume hood.[2][4] |
| Eye Irritation | Causes serious eye irritation.[5] | - Tightly fitting chemical safety goggles with side-shields.[6][7]- A face shield may be necessary for splash hazards.[8] |
| Skin Irritation | Causes skin irritation.[9] | - Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]- Inspect gloves for integrity before each use.[6] |
| Inhalation Hazard | May cause respiratory irritation, drowsiness, or dizziness.[5][9] | - Use in a well-ventilated area.[7]- A NIOSH-approved respirator with organic vapor cartridges is required if ventilation is inadequate.[1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[9] | - Follow proper handling procedures to avoid ingestion. |
| Reproductive Hazard | Suspected of damaging fertility or the unborn child.[10] | - Adhere strictly to all recommended PPE and handling protocols. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[6][11][12] | - Prevent release to the environment.[6] Follow proper disposal procedures. |
Operational Plan: Safe Handling and Storage
2.1 Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.[1][2] Use non-sparking tools and explosion-proof equipment.[6][13]
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.
2.2 Procedural Steps for Handling:
-
Preparation: Before starting work, ensure that an appropriate fire extinguisher (e.g., ABC type), spill kit, and safety shower/eyewash station are readily accessible.[2][4]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Dispensing: When transferring the chemical, do so slowly to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[2][7]
-
Heating: Never heat this compound with an open flame.[2]
2.3 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Utilize a designated and properly labeled flammable storage cabinet.[2]
Emergency and Disposal Plan
3.1 Accidental Release Measures:
-
Small Spills: Immediately clean up small spills using a non-flammable absorbent material like sand or vermiculite.[2] Do not use combustible materials like paper towels.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Large Spills: Evacuate the area and alert personnel. Remove all ignition sources.[6] If safe to do so, contain the spill.
3.2 First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]
3.3 Disposal Plan: this compound is a non-halogenated organic solvent and must be disposed of as hazardous waste.[1][15]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a flammable liquid pictogram.[1]
-
Segregation: Do not mix this compound waste with incompatible chemicals, particularly oxidizing agents or halogenated solvents.[1][15]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. azom.com [azom.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy this compound | 1670-47-9 [smolecule.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
